CMX990
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H32F3N3O6 |
|---|---|
分子量 |
491.5 g/mol |
IUPAC 名称 |
(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide |
InChI |
InChI=1S/C22H32F3N3O6/c1-12(2)7-16(29)20(33)28-11-21(4-5-21)9-15(28)19(32)27-14(8-13-3-6-26-18(13)31)17(30)10-34-22(23,24)25/h12-16,29H,3-11H2,1-2H3,(H,26,31)(H,27,32)/t13-,14-,15-,16+/m0/s1 |
InChI 键 |
LTCAMZPTBRHGIT-YHUYYLMFSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)N1CC2(CC2)C[C@H]1C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)COC(F)(F)F)O |
规范 SMILES |
CC(C)CC(C(=O)N1CC2(CC2)CC1C(=O)NC(CC3CCNC3=O)C(=O)COC(F)(F)F)O |
产品来源 |
United States |
Foundational & Exploratory
The Core of CMX990: A Technical Guide to its Covalent Warhead and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent, orally bioavailable inhibitor of the SARS-CoV-2 3C-like protease (3CLpro or Mpro), an essential enzyme for viral replication.[1][2] Having advanced to Phase 1 clinical trials, this compound represents a significant development in the search for effective COVID-19 therapeutics.[1][3] This technical guide provides an in-depth examination of the core feature of this compound: its novel covalent warhead. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the critical pathways and mechanisms involved.
The Covalent Warhead of this compound: A Trifluoromethoxymethyl Ketone
At the heart of this compound's potent antiviral activity is its unprecedented trifluoromethoxymethyl ketone warhead.[1][3][4][5][6][7] This electrophilic moiety was strategically developed to overcome limitations of earlier warheads, such as hydroxymethyl ketones, nitriles, and aryloxymethyl ketones, which suffered from either suboptimal potency or poor metabolic clearance.[1][8] The trifluoromethoxymethyl ketone in this compound offers a distinct advantage, contributing to both high potency and improved in vitro clearance profiles.[6][8]
Mechanism of Action: Reversible Covalent Inhibition
This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 3CL protease.[3] The trifluoromethoxymethyl ketone warhead targets the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[8] The highly electrophilic carbonyl carbon of the warhead is susceptible to nucleophilic attack by the thiol group of Cys145. This interaction leads to the formation of a hemithioketal adduct, effectively blocking the enzyme's catalytic activity.
The reversibility of this covalent bond is a key feature. Unlike irreversible inhibitors that form a permanent bond, the hemithioketal formed by this compound can dissociate, restoring the enzyme's function. This characteristic is supported by experiments showing that the IC50 of this compound does not change with varying pre-incubation times with the enzyme.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its potency, antiviral activity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Antiviral Activity of this compound
| Parameter | Cell Line/Assay Condition | Value | Reference |
| 3CLpro IC50 | Biochemical Assay | 23.4 nM | [9] |
| Antiviral EC90 | HeLa-ACE2 cells | 101 nM | [10] |
| Antiviral EC90 | Human Bronchial Epithelial Cells (HBECs) | 9.6 nM | [10] |
| Antiviral EC50/90 | HeLa-ACE2 cells (Mean) | 37/90 nM | [1] |
| Cytotoxicity (CC50) | HeLa-ACE2 cells | > 40 µM | [1] |
This compound has demonstrated potent inhibition of multiple SARS-CoV-2 variants, including Alpha, Delta, and Omicron.[1]
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Route | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (t1/2) (h) | Oral Bioavailability (F) (%) |
| Mouse | IV | 125 | 1.23 | < 1 | 14-22% |
| Rat | IV | 26.3 | 2.69 | 1.2 - 1.9 | 14-22% |
| Dog | IV | 16.5 | 1.11 | 2.0 | 53% |
| Monkey | IV | 32.9 | 1.19 | < 1 | 1% |
Experimental Protocols
While the primary publications provide an overview of the methodologies, this section outlines the general steps for the key assays used to characterize this compound. For precise, detailed protocols, it is recommended to consult the supplementary information of the cited literature where available.
SARS-CoV-2 3CLpro Biochemical Assay (General Protocol)
This assay measures the direct inhibitory effect of this compound on the 3CLpro enzyme.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
Fluorogenic 3CLpro substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 0.01% Triton X-100, 0.1 mg/mL BSA, 2 mM DTT)[11]
-
This compound at various concentrations
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the 3CLpro enzyme to each well (except for the blank).
-
Add the this compound dilutions to the wells containing the enzyme and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Assay (General Protocol)
This assay determines the efficacy of this compound in inhibiting viral replication in a cellular context.
-
Reagents and Materials:
-
A suitable host cell line (e.g., HeLa-ACE2 or HBECs)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
This compound at various concentrations
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral proteins, or a reporter virus)
-
-
Procedure:
-
Seed the host cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cells with the this compound dilutions for a specified time.
-
Infect the cells with SARS-CoV-2 at a known multiplicity of infection (MOI).
-
Incubate the infected cells for a period that allows for viral replication (e.g., 24-72 hours).
-
Quantify the extent of viral replication in the presence of different concentrations of this compound.
-
Determine the EC50 and EC90 values by plotting the percentage of viral inhibition against the drug concentration.
-
In Vitro DMPK Assays (General Overview)
A battery of in vitro assays is used to assess the drug metabolism and pharmacokinetic (DMPK) properties of this compound. These typically include:
-
Metabolic Stability Assays: Using human liver microsomes (HLM) or hepatocytes to determine the intrinsic clearance of the compound.
-
CYP Inhibition Assays: To evaluate the potential of this compound to inhibit major cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.
-
Plasma Protein Binding Assays: To measure the extent to which this compound binds to plasma proteins, affecting its distribution and availability.
-
Permeability Assays: Using cell-based models like Caco-2 to predict intestinal absorption.
Visualizations
Signaling Pathway: SARS-CoV-2 Replication and Inhibition by this compound
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. c19early.org [c19early.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Published: November 20, 2025
Executive Summary
CMX990 is a novel, potent, and orally bioavailable small molecule inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro). Developed by Calibr at Scripps Research Institute, this compound has demonstrated broad-spectrum activity against a range of coronaviruses, including multiple variants of SARS-CoV-2, by targeting the highly conserved 3CLpro enzyme essential for viral replication. Preclinical data highlight its low nanomolar potency in various cell-based assays and favorable pharmacokinetic properties. While this compound advanced to a Phase 1 clinical trial, public information regarding its clinical development is unavailable, and corporate restructuring at its developing partner, Chimerix, suggests that its clinical progression may have been discontinued. This document provides a comprehensive technical overview of the preclinical data and methodologies associated with this compound.
Introduction
The COVID-19 pandemic underscored the urgent need for broad-spectrum antiviral therapeutics to combat existing and emerging coronavirus threats. The viral 3C-like protease (3CLpro) is a prime target for antiviral drug development due to its essential role in processing viral polyproteins and its high degree of conservation across the coronavirus family, which is distinct from human proteases, suggesting a lower potential for off-target effects.[1][2]
This compound emerged from a drug discovery program as a potent inhibitor of SARS-CoV-2 3CLpro.[1] It is a peptidomimetic compound featuring a novel trifluoromethoxymethyl ketone "warhead" that engages with the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[1] Preclinical studies have demonstrated its efficacy against a panel of coronaviruses, positioning it as a potential pan-coronavirus inhibitor.[1]
Mechanism of Action
This compound functions as an inhibitor of the viral 3CL protease. This enzyme is critical for the coronavirus life cycle as it cleaves the viral polyproteins pp1a and pp1ab into individual non-structural proteins that are necessary for viral replication and transcription.[1][2] By binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby preventing the formation of a functional viral replication complex and halting viral propagation. The interaction is characterized by the covalent modification of the catalytic Cys145 residue by the novel ketone warhead of this compound.[1]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Structural Analysis of CMX990 Bound to 3CL Protease
This technical guide provides a comprehensive overview of the structural analysis of this compound, a potent and reversible covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This compound is a clinical-stage oral antiviral candidate for the treatment of COVID-19.[1][2][3]
Introduction to this compound and 3CL Protease
The SARS-CoV-2 3CL protease is a cysteine protease essential for viral replication.[1][4] It processes viral polyproteins pp1a and pp1ab at 11 distinct sites to yield functional non-structural proteins.[4][5] The highly conserved nature of 3CLpro among coronaviruses and its unique substrate preference for a glutamine residue at the P1 position make it an attractive target for antiviral drug development with a low risk of off-target effects in humans.[1][6]
This compound is a peptidomimetic inhibitor featuring a novel trifluoromethoxymethyl ketone warhead.[1][2] This warhead covalently and reversibly engages the catalytic cysteine residue (Cys145) in the active site of 3CLpro.[2][4] this compound has demonstrated potent antiviral activity and favorable pharmacokinetic properties, positioning it as a promising therapeutic candidate.[3][7]
Quantitative Analysis of this compound Activity
The inhibitory potency and antiviral efficacy of this compound have been quantified through various in vitro assays. The key data are summarized in the tables below.
Table 1: In Vitro Inhibitory Potency and Antiviral Efficacy of this compound
| Parameter | Value | Cell Line/Assay Condition |
| Biochemical IC50 | 23.4 nM | Biochemical assay for SARS-CoV-2 Mpro[1] |
| Antiviral EC90 | 9.6 nM | Human Bronchial Epithelial Cells (HBECs)[7] |
| Antiviral EC90 | 101 nM | HeLa-ACE2 cells[7] |
Table 2: Preclinical Pharmacokinetic and Safety Profile of this compound
| Parameter | Result | Species/Assay |
| Plasma Protein Binding | Low to moderate | Mouse, Dog, Monkey, Human[1][6] |
| hERG Channel Inhibition IC50 | >10 µM | CHO cells[1] |
| CYP Inhibition IC50 (1A2, 2C19, 2C9, 2D6) | >50 µM | Human liver microsomes[1] |
| CYP Inhibition IC50 (3A4) | 46.4 µM | Human liver microsomes[1] |
| Ames and MNT Assay | Negative | In vitro mutagenicity assays[1] |
| Human Peptidase Selectivity | No significant engagement | Panel including Cathepsins, Calpain-1, Caspases[1][6] |
Structural Insights into the this compound-3CLpro Complex
The crystal structure of this compound in complex with 3CLpro reveals the molecular basis for its potent and selective inhibition. The structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2301255.[1][2]
This compound binds to the active site of 3CLpro, which is comprised of four main subsites: S1', S1, S2, and S4.[6][8] The key interactions are as follows:
-
Warhead Interaction: The novel trifluoromethoxymethyl ketone warhead of this compound forms a reversible covalent bond (a thiohemiketal) with the sulfur atom of the catalytic Cys145 residue.[4] This interaction is crucial for its inhibitory mechanism.
-
P1 Site Interaction: A γ-lactam moiety in this compound mimics the P1 glutamine of the native substrate, fitting snugly into the S1 subsite of the protease.[6]
-
P2 Site Interaction: this compound incorporates a 4-spiral cyclopropyl proline at the P2 position, which makes favorable contacts within the S2 subsite.[4]
-
Hydrogen Bonding: The inhibitor forms hydrogen bonds with backbone atoms of key residues in the active site, including Gly143 and Cys145, which helps to stabilize the complex.[4]
The following diagram illustrates the key molecular interactions between this compound and the 3CL protease active site.
Caption: Molecular interactions of this compound within the 3CLpro active site.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are methodologies for key experiments in the structural and functional analysis of this compound.
-
Gene Synthesis and Cloning: The gene for SARS-CoV-2 3CLpro (Nsp5) is synthesized and cloned into an expression vector (e.g., pGEX-6P-1) with an N-terminal GST tag and a TEV protease cleavage site.
-
Protein Expression: The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in LB medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Cell Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT), and lysed by sonication. The lysate is cleared by centrifugation. The supernatant is loaded onto a GST-affinity column.
-
Tag Cleavage and Purification: The column is washed, and the GST-tagged 3CLpro is eluted. The GST tag is cleaved by incubation with TEV protease.
-
Size-Exclusion Chromatography: The protein is further purified by size-exclusion chromatography to obtain highly pure, monomeric 3CLpro. Protein concentration is determined by measuring absorbance at 280 nm.
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is used. A fluorogenic substrate containing a 3CLpro cleavage site flanked by a FRET pair is used. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.
-
Procedure:
-
The assay is performed in a buffer of 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Serial dilutions of this compound in DMSO are prepared.
-
3CLpro enzyme is pre-incubated with varying concentrations of this compound for 30 minutes at room temperature to allow for binding.
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
Fluorescence is monitored over time using a plate reader.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Crystallization: Purified 3CLpro is incubated with a 3-fold molar excess of this compound. The complex is concentrated and used for crystallization screening using the hanging-drop vapor diffusion method at 20°C.
-
Data Collection: Crystals are cryoprotected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined 3CLpro structure as a search model. The model is refined, and the this compound molecule is built into the electron density map.
The logical workflow for these experimental procedures is depicted below.
Caption: Experimental workflow for the structural and functional analysis of this compound.
Conclusion
The structural and functional analyses of this compound bound to the SARS-CoV-2 3CL protease provide a clear rationale for its potent antiviral activity. The novel trifluoromethoxymethyl ketone warhead effectively targets the catalytic cysteine, and the peptidomimetic body of the inhibitor makes specific and favorable interactions with the enzyme's active site subsites. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of antiviral drug discovery and development. These findings underscore the potential of this compound as a valuable therapeutic agent for COVID-19 and provide a structural blueprint for the design of future pan-coronavirus protease inhibitors.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potential binders of the main protease 3CLpro of the COVID-19 via structure-based ligand design and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
CMX990: A Technical Overview of a Novel SARS-CoV-2 3CL Protease Inhibitor
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis instigated by the SARS-CoV-2 virus has underscored the critical need for effective antiviral therapeutics. A key target in the development of such agents is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is essential for the viral life cycle, as it processes viral polyproteins into functional proteins required for replication.[1][2] CMX990 is a novel, potent, and orally bioavailable inhibitor of the SARS-CoV-2 3CL protease that has advanced to Phase 1 clinical trials.[3][4] This document provides an in-depth technical guide to the discovery, synthesis, mechanism of action, and preclinical profile of this compound.
Discovery and Lead Optimization
The development of this compound was the result of a targeted drug discovery program aimed at identifying a potent and safe inhibitor of the SARS-CoV-2 3CLpro. The program began by leveraging a drug repurposing library to identify initial hits.[2] Structure-activity relationship (SAR) studies were then conducted to optimize the potency and pharmacokinetic properties of the lead compounds.[5][6]
A significant breakthrough in the development of this compound was the introduction of an unprecedented trifluoromethoxymethyl ketone warhead.[3] This novel warhead, which engages the catalytic cysteine (Cys145) of the 3CLpro, led to a significant improvement in potency and metabolic stability compared to earlier ketone-based inhibitors.[3][6] Further optimization of the P1, P2, and P3 regions of the molecule, which interact with the corresponding pockets of the protease, culminated in the selection of this compound as a clinical candidate.[1][3]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a key P1 unit bearing the novel trifluoromethoxymethyl ketone warhead, followed by coupling with the P2 and P3 moieties. The detailed synthetic route has been described in the scientific literature.[5]
Mechanism of Action
This compound is a covalent but reversible inhibitor of the SARS-CoV-2 3CL protease.[2] The trifluoromethoxymethyl ketone warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme, thereby blocking its proteolytic activity.[3][6] This inhibition prevents the processing of the viral polyproteins pp1a and pp1ab into their functional non-structural proteins (nsps), which are essential for viral replication.[1][7] The reversible nature of the covalent bond is a key feature of this compound.[2]
Preclinical Data
This compound has demonstrated a compelling preclinical profile, characterized by potent antiviral activity, favorable pharmacokinetics, and a good safety profile.
In Vitro Potency
This compound exhibits potent inhibition of SARS-CoV-2 replication in various cell-based assays. Notably, it is significantly more potent than nirmatrelvir in primary human cells.[3]
| Assay | This compound | Nirmatrelvir |
| HeLa-ACE2 EC90 (nM) | 101 | - |
| Human Bronchial Epithelial Cells (HBEC) ALI EC90 (nM) | 9.6 | - |
| SARS-CoV-2 Mpro IC50 (nM) | 23.4 | - |
| Table 1: In vitro potency of this compound against SARS-CoV-2.[8] |
Pharmacokinetics
Pharmacokinetic studies in multiple animal species have shown that this compound possesses good oral bioavailability and metabolic stability, suggesting the potential for once or twice daily dosing in humans without the need for a pharmacokinetic booster like ritonavir.[3][5]
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| Mouse | PO | 10 | 0.5 | 1040 | 1310 | 14 |
| Rat | PO | 10 | 0.67 | 2100 | 7940 | 22 |
| Dog | PO | 5 | 1.0 | 2680 | 16500 | 53 |
| Cynomolgus Monkey | PO | 10 | 0.83 | 280 | 520 | 1 |
| Table 2: Pharmacokinetic parameters of this compound in different species.[5] |
Safety Profile
This compound has demonstrated a good safety profile in preclinical studies, with no significant off-target activity or cytotoxicity observed.[3]
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound and its intermediates is provided in the supplementary information of the primary publication by Elshan, et al. (2024) in the Journal of Medicinal Chemistry.[5] The general workflow is outlined below.
In Vitro Antiviral Assay (HeLa-ACE2)
The antiviral activity of this compound was determined using a HeLa cell line stably expressing human angiotensin-converting enzyme 2 (ACE2). The detailed protocol can be found in the supplementary materials of the primary publication.[5]
-
Cell Plating: HeLa-ACE2 cells are seeded in 96-well plates and incubated overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound.
-
Viral Infection: Cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a set period to allow for viral replication.
-
Quantification of Viral Load: Viral replication is quantified by measuring viral RNA levels using RT-qPCR or by immunofluorescence staining for viral antigens.
-
Data Analysis: The 90% effective concentration (EC90) is calculated from the dose-response curve.
3CLpro Inhibition Assay
The inhibitory activity of this compound against the SARS-CoV-2 3CLpro was assessed using a biochemical assay. The detailed protocol is available in the supplementary information of the primary publication.[5]
-
Reagent Preparation: Prepare assay buffer, recombinant 3CLpro enzyme, and a fluorogenic substrate.
-
Compound Incubation: The 3CLpro enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.
Conclusion
This compound is a promising new oral antiviral candidate for the treatment of COVID-19. Its novel trifluoromethoxymethyl ketone warhead provides potent and selective inhibition of the SARS-CoV-2 3CL protease. The preclinical data demonstrate a favorable pharmacokinetic and safety profile, supporting its advancement into clinical development. The detailed experimental protocols and comprehensive data presented in this whitepaper provide a valuable resource for researchers and drug developers in the field of antiviral therapeutics.
References
- 1. proteopedia.org [proteopedia.org]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
CMX990: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent antiviral agent developed as a specific inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is critical for the virus's life cycle, as it processes viral polyproteins into functional non-structural proteins essential for replication. The high degree of conservation of Mpro among coronaviruses and its distinction from human proteases make it an attractive target for antiviral therapy. This compound features a novel trifluoromethoxymethyl ketone warhead that covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site. A key attribute of this compound is its remarkable selectivity for the viral protease over human host-cell proteases, which is crucial for a favorable safety profile. This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Target and Mechanism of Action
This compound is a direct-acting antiviral that specifically targets the SARS-CoV-2 main protease (Mpro/3CLpro). Mpro is a cysteine protease that plays an essential role in the viral replication cycle by cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites. This proteolytic processing releases functional non-structural proteins (nsps) that assemble into the viral replication and transcription complex.
The specificity of Mpro for its substrates is primarily determined by the amino acid sequence at the cleavage sites, with a strong preference for a glutamine residue at the P1 position. This cleavage motif is uncommon among human proteases, providing a basis for the selective inhibition of the viral enzyme. This compound is designed to mimic the natural substrate of Mpro, allowing it to bind with high affinity to the enzyme's active site. The trifluoromethoxymethyl ketone warhead of this compound then forms a covalent bond with the catalytic Cys145 residue, leading to the irreversible inhibition of the protease's activity.
SARS-CoV-2 Polyprotein Processing by Mpro
The following diagram illustrates the critical role of the main protease (Mpro/3CLpro) in processing the SARS-CoV-2 polyproteins pp1a and pp1ab. This compound inhibits this process, thereby halting viral replication.
Quantitative Data on Potency and Selectivity
The potency and selectivity of this compound have been evaluated through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound against SARS-CoV-2 Mpro
| Assay Type | Parameter | Value |
| Biochemical Assay | IC50 | 23.4 nM |
Table 2: Selectivity of this compound in a Safety Pharmacology Panel
| Panel | Number of Targets | This compound Concentration | Results |
| CEREP Panel (Eurofins) | 44 Pharmacological Targets | 10 µM | No significant inhibition (≥50%) of any target |
Table 3: Selectivity of this compound against Human Proteases
| Protease | IC50 (µM) |
| Cathepsin B | >30 |
| Cathepsin K | 1.2 |
| Cathepsin L | >30 |
| Cathepsin S | 1.8 |
| Calpain-1 | No significant engagement |
| Caspases | No significant engagement |
| Chymase | No significant engagement |
| Chymotrypsin | No significant engagement |
Experimental Protocols
To ensure a comprehensive understanding of the data presented, this section provides detailed methodologies for the key experiments cited. While the exact proprietary protocols from contract research organizations like Eurofins are not publicly available, the following are representative, detailed protocols for the types of assays conducted.
Experimental Workflow for Assessing Protease Inhibitor Specificity
The diagram below outlines a general workflow for characterizing the specificity and selectivity of a protease inhibitor like this compound.
SARS-CoV-2 Mpro Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol describes a typical FRET-based assay to determine the in vitro potency (IC50) of inhibitors against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro (purified)
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (or other test compounds) dissolved in DMSO
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: On the day of the assay, dilute the stock solution of SARS-CoV-2 Mpro in cold Assay Buffer to the desired working concentration (e.g., 40 nM).
-
Substrate Preparation: Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the final working concentration (e.g., 20 µM).
-
Assay Protocol: a. To the wells of the microplate, add 10 µL of the diluted this compound or control (Assay Buffer with DMSO). b. Add 20 µL of the Mpro working solution to all wells except for the "no enzyme" control wells. Add 20 µL of Assay Buffer to the "no enzyme" wells. c. Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the FRET substrate working solution to all wells. e. Immediately place the plate in the fluorescence plate reader and begin kinetic measurements. Record the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Data Analysis: a. For each well, determine the initial velocity (rate) of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve. b. Normalize the reaction rates to the control (enzyme with no inhibitor). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Representative Radioligand Binding Assay for a GPCR Target (as in a CEREP-type Panel)
This protocol provides a general methodology for a competitive radioligand binding assay, which is a common format used in safety pharmacology panels to assess off-target interactions.
Materials:
-
Cell membranes expressing the target receptor (e.g., a G-protein coupled receptor)
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-ligand)
-
Unlabeled competing ligand (for determining non-specific binding)
-
This compound (or other test compounds) dissolved in DMSO
-
Binding Buffer (composition is target-dependent)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (typically DMSO), followed by dilution in Binding Buffer.
-
Assay Setup: a. In a 96-well plate, combine the diluted this compound, the radiolabeled ligand (at a concentration near its Kd), and the cell membrane preparation. b. For determining total binding, omit the this compound and add Binding Buffer instead. c. For determining non-specific binding, add a high concentration of the unlabeled competing ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand. Wash the filters several times with ice-cold Binding Buffer.
-
Detection: a. Allow the filters to dry. b. Add scintillation fluid to each well. c. Count the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Determine the percent inhibition of specific binding for each concentration of this compound. c. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Representative Fluorescence-Based Human Cysteine Protease (e.g., Cathepsin) Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a human cysteine protease, such as a cathepsin.
Materials:
-
Purified recombinant human cathepsin (e.g., Cathepsin L)
-
Fluorogenic substrate for the specific cathepsin (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
This compound (or other test compounds) dissolved in DMSO
-
Known potent inhibitor of the cathepsin (for positive control)
-
Black, flat-bottom 96- or 384-well microplates
-
Fluorescence plate reader with appropriate excitation/emission wavelengths (e.g., 360 nm excitation/460 nm emission for AMC-based substrates)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then in Assay Buffer.
-
Enzyme Preparation: Dilute the stock solution of the human cathepsin in Assay Buffer to the desired working concentration.
-
Substrate Preparation: Dissolve the fluorogenic substrate in DMSO to create a stock solution and then dilute it in Assay Buffer to the final working concentration.
-
Assay Protocol: a. Add the diluted this compound or controls to the wells of the microplate. b. Add the diluted enzyme solution to all wells except the "no enzyme" control. c. Incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor-enzyme interaction. d. Initiate the reaction by adding the substrate solution to all wells. e. Monitor the increase in fluorescence over time in a kinetic mode.
-
Data Analysis: a. Determine the reaction velocity for each well from the linear portion of the fluorescence versus time plot. b. Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a highly potent and selective inhibitor of the SARS-CoV-2 main protease. Its mechanism of action, targeting a key viral enzyme with a cleavage preference distinct from human proteases, provides a strong basis for its selectivity. The quantitative data from in vitro biochemical and selectivity profiling assays confirm the high affinity of this compound for its intended target and its low potential for off-target interactions with a broad range of human proteins, including other proteases. The detailed experimental protocols provided in this guide offer a framework for understanding how the specificity and selectivity of this compound and similar antiviral candidates are rigorously evaluated in a preclinical setting. This favorable preclinical profile supported the advancement of this compound into clinical trials as a promising therapeutic agent for COVID-19.
CMX990: A Technical Whitepaper on its Binding Affinity to the SARS-CoV-2 Main Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health crisis instigated by the SARS-CoV-2 virus has necessitated the rapid development of effective antiviral therapeutics. A primary target for these interventions is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro), an enzyme essential for viral replication.[1] This document provides an in-depth technical guide on CMX990, a potent and novel inhibitor of the SARS-CoV-2 main protease. This compound has demonstrated significant potential in preclinical studies and has advanced to Phase 1 clinical trials.[1][2]
This compound is distinguished by its unique trifluoromethoxymethyl ketone "warhead," which engages the catalytic cysteine residue (Cys145) in the Mpro active site.[1][3] Preclinical data indicates that this compound is approximately five times more potent in primary cells than nirmatrelvir, the active component of the approved antiviral Paxlovid.[1][4] This whitepaper will detail the quantitative binding affinity of this compound, the experimental protocols used for its characterization, and a visual representation of its mechanism of action and the experimental workflow.
Quantitative Data on Binding and Inhibition
The inhibitory activity of this compound against the SARS-CoV-2 main protease and its antiviral efficacy have been quantified through various assays. While direct binding affinity constants such as Kd or Ki for this compound are not yet publicly available, the half-maximal inhibitory concentration (IC50) and effective concentrations in cell-based assays (EC90) provide strong evidence of its potency. A structurally related analog of this compound, referred to as compound 15 in its primary publication, which has a hydroxymethyl ketone warhead, showed a biochemical IC50 of 160 nM against SARS-CoV-2 Mpro.[1]
The antiviral efficacy of this compound has been determined in different cell lines, as summarized in the table below.
| Parameter | Cell Line | Value (nM) | Reference |
| EC90 | Human Bronchial Epithelial Cells (HBECs) | 9.6 | [5] |
| EC90 | HeLa-ACE2 Cells | 101 | [5] |
Table 1: Antiviral Efficacy of this compound in Cell-Based Assays
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against the SARS-CoV-2 main protease typically involves a fluorescence resonance energy transfer (FRET) assay. The detailed experimental protocol for the biochemical assays of this compound can be found in the supplementary information of the publication "Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead" by Dayan Elshan et al.[1] A generalized protocol based on common methodologies is described below.
SARS-CoV-2 Mpro FRET-Based Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 Mpro.
Materials:
-
Recombinant, purified SARS-CoV-2 Mpro
-
FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound, dissolved in DMSO
-
Positive control inhibitor (e.g., nirmatrelvir)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Enzyme Preparation: A working solution of SARS-CoV-2 Mpro is prepared in cold assay buffer.
-
Assay Plate Setup: The diluted this compound, positive control, and a DMSO vehicle control are added to the wells of the 384-well plate.
-
Enzyme Addition and Incubation: The Mpro working solution is added to all wells except for the "no enzyme" control wells. The plate is then incubated for a predefined period at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: The FRET substrate is added to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., excitation at ~340 nm and emission at ~490 nm for the Dabcyl/EDANS pair).
-
Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response curve with a suitable nonlinear regression model.
Visualizations
Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound, where it inhibits the SARS-CoV-2 main protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication.
Caption: this compound inhibits SARS-CoV-2 Mpro, blocking polyprotein processing.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in the FRET-based experimental workflow to determine the IC50 value of this compound.
Caption: Workflow for determining the IC50 of this compound using a FRET assay.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Potential Off-Target Effects of CMX990 in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CMX990 is a potent and specific inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication.[1][2] Its development has shown promise as a therapeutic agent against COVID-19. A crucial aspect of preclinical drug development is the thorough characterization of potential off-target effects to ensure a favorable safety profile. This technical guide provides a comprehensive overview of the reported off-target screening of this compound in various cellular models. The data indicates a high degree of selectivity for its intended target with minimal engagement of a wide range of human kinases, proteases, ion channels, and receptors at therapeutic concentrations.
Introduction
This compound is a peptidomimetic inhibitor designed to covalently bind to the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 main protease.[1] This enzyme is essential for the processing of viral polyproteins, making it an attractive target for antiviral therapy. The specificity of a drug for its intended target is paramount to its safety and efficacy. Off-target interactions can lead to unforeseen adverse effects, limiting the therapeutic window of a compound. Therefore, extensive in vitro pharmacological profiling is a standard and critical step in the preclinical evaluation of any new chemical entity. This guide summarizes the publicly available data on the off-target profile of this compound.
On-Target Activity: Inhibition of SARS-CoV-2 Main Protease
To understand the context of off-target effects, it is essential to first appreciate the on-target activity of this compound. The SARS-CoV-2 replication cycle involves the translation of viral RNA into two large polyproteins, pp1a and pp1ab. The main protease is responsible for cleaving these polyproteins at multiple sites to release functional viral proteins. By inhibiting this protease, this compound effectively halts the viral replication process.
Off-Target Profiling in Cellular Models
This compound has been subjected to a series of industry-standard in vitro safety screening panels to assess its potential for off-target interactions. These include a broad pharmacology screen, a cardiac ion channel panel, and a human peptidase panel.
Broad Pharmacology Screen (Eurofins SafetyScreen44 Panel)
This compound was evaluated at a concentration of 10 µM against the Eurofins SafetyScreen44 panel, which comprises 44 common pharmacological targets, including receptors, ion channels, transporters, and enzymes.[1][2] The results indicated no significant off-target activity, with no individual target showing inhibition of greater than or equal to 50%.[1][2]
Experimental Protocol: The specific experimental protocols used for screening this compound are proprietary to Eurofins. However, a general methodology for such screens is as follows:
-
Assay Principle: Radioligand binding assays are the primary format. A test compound (this compound) is incubated with a specific receptor, transporter, or ion channel preparation in the presence of a radiolabeled ligand known to bind to the target. The ability of the test compound to displace the radioligand is measured by quantifying the remaining radioactivity bound to the target. For enzyme targets, the assay measures the inhibition of the enzyme's catalytic activity.
-
Test Concentration: this compound was tested at a single concentration of 10 µM in duplicate.
-
Data Analysis: The results are expressed as the percentage of inhibition of the specific binding of the radioligand or the percentage of inhibition of the control enzyme activity. A threshold of ≥50% inhibition is typically considered a significant interaction warranting further investigation.
Data Presentation: While the precise quantitative data for each of the 44 targets is not publicly available, the reported outcome is summarized in the table below.
| Target Class | Number of Targets | This compound (10 µM) - % Inhibition |
| GPCRs | 22 | < 50% |
| Ion Channels | 7 | < 50% |
| Transporters | 3 | < 50% |
| Kinases | 1 | < 50% |
| Nuclear Receptors | 2 | < 50% |
| Other Enzymes | 9 | < 50% |
| Total | 44 | No significant hits (all < 50%) |
A detailed list of the targets included in the Eurofins SafetyScreen44 panel is provided in the appendix.
Cardiac Ion Channel Panel
To assess the potential for cardiotoxicity, this compound was tested against a panel of key cardiac ion channels, including Nav1.5, Cav1.2, and hERG.[1][2] No significant inhibition was observed for any of these channels at a concentration of 10 µM.[1][2]
Experimental Protocol: The specific protocols are proprietary, but these assays are typically performed using automated patch-clamp electrophysiology on cell lines stably expressing the human ion channels.
-
Assay Principle: Whole-cell currents are recorded in response to specific voltage protocols designed to elicit channel activity. The effect of the test compound (this compound) on the peak current and other electrophysiological parameters is measured.
-
Test Concentration: this compound was tested at 10 µM.
-
Data Analysis: The results are expressed as the percentage of inhibition of the ion channel current compared to a vehicle control.
Data Presentation:
| Target | This compound (10 µM) - % Inhibition |
| Nav1.5 | < 50% |
| Cav1.2 | < 50% |
| hERG | < 50% |
Human Peptidase Selectivity Panel
Given that this compound is a protease inhibitor, its selectivity against a panel of human proteases was a critical assessment. The compound was screened at 10 µM against a panel that included calpain-1, caspases, chymase, chymotrypsin, DPP4, elastase 2, plasma Kallikrein, and plasmin.[1][2] this compound showed no significant engagement of these critical human peptidases.[1][2] However, some off-target activity was noted against certain cathepsin isoforms.[1]
Experimental Protocol: The specific protocols are proprietary. Generally, these assays involve incubating the test compound with a purified human protease and a specific fluorogenic or colorimetric substrate.
-
Assay Principle: The ability of the protease to cleave the substrate is measured over time. The inhibitory effect of the test compound is determined by the reduction in substrate cleavage.
-
Test Concentration: this compound was tested at 10 µM. For targets with observed activity, a dose-response curve is generated to determine the IC50 value.
-
Data Analysis: Results are initially reported as percent inhibition. For active compounds, IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are calculated.
Data Presentation:
| Target Peptidase | This compound (10 µM) - % Inhibition |
| Calpain-1 | Not significant |
| Caspases | Not significant |
| Chymase | Not significant |
| Chymotrypsin | Not significant |
| DPP4 | Not significant |
| Elastase 2 | Not significant |
| Plasma Kallikrein | Not significant |
| Plasmin | Not significant |
Cathepsin Inhibition Profile: this compound did exhibit some inhibitory activity against certain cathepsin isoforms. The IC50 values for the inhibition of these proteases are presented below.[1]
| Cathepsin Isoform | This compound IC50 (µM) |
| Cathepsin B | 4.3 |
| Cathepsin K | 0.10 |
| Cathepsin L | 1.6 |
| Cathepsin L2 | 0.2 |
| Cathepsin S | 0.7 |
Visualization of Off-Target Screening Workflow
The process of evaluating the potential off-target effects of a drug candidate like this compound follows a structured workflow, from initial broad screening to more focused mechanistic studies for any identified hits.
Discussion and Conclusion
The comprehensive off-target screening of this compound in cellular models reveals a highly specific inhibitor of the SARS-CoV-2 main protease. The lack of significant activity against a broad panel of 44 pharmacological targets and key cardiac ion channels at a concentration of 10 µM is a strong indicator of a favorable safety profile.
The observed inhibition of some cathepsin isoforms is noteworthy. Cathepsins are a family of proteases involved in various physiological processes, and their inhibition can have therapeutic benefits or lead to adverse effects depending on the specific isoform and the extent of inhibition. The IC50 values of this compound against Cathepsins K, L2, and S are in the sub-micromolar to low micromolar range. While these are less potent than its on-target activity against Mpro, they warrant consideration in the overall risk-benefit assessment of the compound. Further studies would be required to determine if these off-target activities translate to any functional consequences in vivo.
Appendix
Targets in the Eurofins SafetyScreen44 Panel:
-
GPCRs: Adenosine A1, Adenosine A2A, Adrenergic α1, Adrenergic α2, Adrenergic β1, Adrenergic β2, Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1, Dopamine D1, Dopamine D2, Endothelin ETA, GABA-B, Galanin GAL2, Histamine H1, Muscarinic M1, Muscarinic M2, Muscarinic M3, Opioid δ (DOP), Opioid κ (KOP), Opioid μ (MOP), Serotonin 5-HT1A, Serotonin 5-HT2A, Somatostatin sst, Vasopressin V1a.
-
Ion Channels: Calcium Channel (L-type, verapamil site), GABA-A (benzodiazepine site), Potassium Channel (hERG), Potassium Channel (KATP), Sodium Channel (site 2), Chloride Channel (GABA-gated).
-
Transporters: Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter.
-
Kinases: Protein Kinase A.
-
Nuclear Receptors: Estrogen Receptor, Glucocorticoid Receptor.
-
Other Enzymes: Acetylcholinesterase, Angiotensin Converting Enzyme, Carbonic Anhydrase, COX-1, COX-2, Monoamine Oxidase-A (MAO-A), Phosphodiesterase 4 (PDE4), Phosphodiesterase 5 (PDE5).
Note: The exact composition of commercial screening panels can be subject to change. This list is based on publicly available information for the Eurofins SafetyScreen44 panel and is representative of the targets against which this compound was likely screened.
References
Methodological & Application
Application Notes and Protocols for CMX990 In Vitro Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent and orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins. The unique activity of 3CLpro, which cleaves polypeptides after a glutamine residue, is not observed in human proteases, making it a highly specific target for antiviral therapy. This compound distinguishes itself with a novel trifluoromethoxymethyl ketone warhead that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the protease. Preclinical data indicates that this compound has a compelling profile, with potent antiviral activity and favorable pharmacokinetics, leading to its advancement into Phase 1 clinical trials.
These application notes provide a detailed protocol for evaluating the in vitro antiviral efficacy of this compound against SARS-CoV-2, along with a summary of its mechanism of action and available quantitative data.
Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the main protease (Mpro or 3CLpro) of SARS-CoV-2. The protease has four active sites (S1′, S1, S2, and S4) that can be occupied by a peptidomimetic substrate or inhibitor. The mechanism of action of this compound involves its novel trifluoromethoxymethyl ketone "warhead," which engages the catalytic cysteine residue (Cys145) essential for the protease's enzymatic activity. By binding to the active site, this compound blocks the cleavage of viral polyproteins (pp1a and pp1ab), a process necessary for the formation of the viral replication and transcription complex. This inhibition of polyprotein processing ultimately halts viral replication. Molecular docking studies have shown that inhibitors like this compound can form tetrahedral thiosemicarbazone adducts that mimic the hydrolyzable amide bonds of the natural substrates.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on SARS-CoV-2 replication.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound against SARS-CoV-2.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Virus Strain | Parameter | Value (nM) | Reference |
| HeLa-ACE2 | SARS-CoV-2 | EC50 | Not explicitly stated, but described as having nanomolar inhibitory potency. | |
| ALI-HBEC | SARS-CoV-2 | EC90 | 10 |
Table 2: Enzymatic Inhibition by this compound
| Enzyme | Parameter | Value (nM) | Reference |
| SARS-CoV-2 3CLpro | IC50 | 23.4 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. EC90 (90% effective concentration): The concentration of a drug that is required for 90% of the maximum effect. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. ALI-HBEC: Human Bronchial Epithelial Cells cultured at an air-liquid interface.
Experimental Protocols
The following protocols are generalized from standard in vitro antiviral testing procedures and should be adapted based on specific laboratory conditions and virus strains.
Cell Culture and Maintenance
-
Cell Line: Vero 76 cells or another appropriate cell line susceptible to SARS-CoV-2 infection (e.g., HeLa-ACE2).
-
Growth Medium: Minimum Essential Medium (MEM) supplemented with 5% Fetal Bovine Serum (FBS).
-
Assay Medium: MEM supplemented with 2% FBS and 50 µg/mL gentamicin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Culture cells in T-75 flasks until they reach approximately 80-90% confluency.
-
The day before the assay, seed the cells into 96-well microplates to form a confluent or near-confluent monolayer.
-
Compound Preparation
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). If solubility is an issue, vortexing, heating, or sonication may be applied.
-
Prepare a stock solution of this compound.
-
On the day of the assay, prepare serial dilutions of the compound in the assay medium. A common dilution series is eight serial half-log10 concentrations, typically starting from 32 µM or 10 µM.
Antiviral Assay by Cytopathic Effect (CPE) Reduction
This assay evaluates the ability of this compound
Application Notes and Protocols for CMX990 in HeLa-ACE2 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent and orally bioavailable antiviral compound that has demonstrated significant efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3][4][5] It functions as an inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), a critical enzyme for viral replication.[1][2][3][4][6][7] This document provides detailed application notes and protocols for the utilization of this compound in HeLa cells engineered to express human Angiotensin-Converting Enzyme 2 (HeLa-ACE2), a widely used cell line for studying SARS-CoV-2 infection.[2][3][6][7][8][9]
Mechanism of Action
This compound is a peptidomimetic inhibitor that targets the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 3CL protease.[1][6][7] This protease is essential for the cleavage of viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (NSPs) necessary for viral replication and transcription.[1][2][7] this compound possesses a novel trifluoromethoxymethyl ketone warhead that forms a covalent bond with the active site cysteine, thereby irreversibly inactivating the enzyme.[2][3][6] The high degree of conservation of the 3CLpro active site among coronaviruses suggests that this compound may have broad-spectrum activity against various coronaviruses.[2][6]
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing polyprotein processing.
Quantitative Data Summary
The following table summarizes the in vitro activity and cytotoxicity of this compound in HeLa-ACE2 cells infected with SARS-CoV-2.
| Parameter | Value | Cell Line | Virus | Reference |
| EC50 | 37 nM | HeLa-ACE2 | SARS-CoV-2 | [2][3] |
| EC90 | 90 nM | HeLa-ACE2 | SARS-CoV-2 | [2][3] |
| CC50 | > 40 µM | HeLa-ACE2 | N/A | [2] |
EC50: 50% effective concentration for inhibiting viral replication. EC90: 90% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration.
Experimental Protocols
Materials and Reagents
-
HeLa-ACE2 cells (e.g., BPS Bioscience, #79958)[10]
-
This compound (synthesized as described in literature or commercially sourced)[2][6]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
SARS-CoV-2 viral stock (e.g., WA1/2020 or other variants)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Viral replication quantification kit (e.g., RT-qPCR for viral RNA)
-
96-well cell culture plates
-
Personal Protective Equipment (PPE) for BSL-3 containment (if working with live virus)
Cell Culture and Maintenance
-
Thawing and Plating: Thaw cryopreserved HeLa-ACE2 cells rapidly in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge as described above. Resuspend the cells and plate at the desired density for experiments or continued passaging. A split ratio of 1:5 to 1:10 is recommended.[10]
Antiviral Activity Assay
This protocol is designed to determine the EC50 of this compound against SARS-CoV-2 in HeLa-ACE2 cells.
Caption: Workflow for determining the antiviral activity (EC50) of this compound.
-
Cell Seeding: Seed HeLa-ACE2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[10] Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium. The final concentrations should typically range from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Drug Treatment: Remove the growth medium from the cells and add 50 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.
-
Viral Infection: In a BSL-3 facility, dilute the SARS-CoV-2 stock in infection medium (DMEM with 2% FBS) to achieve a multiplicity of infection (MOI) of 0.05. Add 50 µL of the diluted virus to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Viral Replication:
-
RT-qPCR: After incubation, carefully remove the supernatant. Lyse the cells and extract total RNA using a suitable kit. Perform one-step RT-qPCR to quantify viral RNA levels using primers and probes specific for a viral gene (e.g., N gene).
-
Luciferase Reporter Assay: If using a reporter virus (e.g., SARS-CoV-2 pseudotyped lentivirus with a luciferase reporter), add a luciferase substrate and measure luminescence according to the manufacturer's instructions.[10]
-
-
Data Analysis: Normalize the viral replication data to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
Cytotoxicity Assay
This protocol is to determine the CC50 of this compound in HeLa-ACE2 cells.
-
Cell Seeding and Drug Treatment: Follow steps 1-3 of the Antiviral Activity Assay protocol.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
Use a commercially available cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability. Add the reagent to each well according to the manufacturer's protocol and measure luminescence.
-
-
Data Analysis: Normalize the cell viability data to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the CC50 value.
Conclusion
This compound is a highly effective inhibitor of SARS-CoV-2 replication in HeLa-ACE2 cells, demonstrating low nanomolar potency and a high therapeutic index. The protocols outlined in this document provide a comprehensive guide for researchers to evaluate the antiviral activity and cytotoxicity of this compound and similar compounds in a robust and reproducible manner. Adherence to appropriate biosafety practices is paramount when working with live SARS-CoV-2.
References
- 1. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. c19early.org [c19early.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. ACE2: Evidence of role as entry receptor for SARS-CoV-2 and implications in comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spike-mediated ACE2 down-regulation was involved in the pathogenesis of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: CMX990 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent and promising oral inhibitor of the SARS-CoV-2 3CL protease, a critical enzyme for viral replication.[1][2][3][4] As a compound of significant interest in antiviral research, understanding its physicochemical properties, particularly its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO), is paramount for accurate and reproducible experimental results. DMSO is a versatile aprotic solvent widely used in drug discovery for creating high-concentration stock solutions due to its ability to dissolve a broad range of compounds.[5]
These application notes provide a comprehensive guide to understanding and evaluating the solubility and stability of this compound in DMSO. Included are detailed protocols for experimental determination, guidelines for data presentation, and best practices for the preparation and storage of this compound stock solutions.
Physicochemical Properties of this compound
This compound is a white crystalline solid with a molecular weight of 491.5 g/mol .[5][6] It has demonstrated good aqueous solubility of approximately 1.4–1.5 mg/mL in buffers across a pH range of 1.2 to 7.4.[3][5][6] As a solid, this compound is stable for over a year when stored at room temperature.[5][6][7] The use of deuterated DMSO (DMSO-d6) for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound suggests its solubility and short-term stability in this solvent.[5][7][8]
Solubility of this compound in DMSO
While qualitative data suggests this compound is soluble in DMSO, quantitative assessment is crucial for the preparation of accurate stock solutions. The following table should be used to summarize experimentally determined solubility data.
Table 1: Solubility of this compound in DMSO
| This compound Concentration (mM) | Method | Measured Solubility (mg/mL) | Measured Solubility (mM) | Observations |
| e.g., 50 | e.g., Visual Inspection | e.g., >24.6 | e.g., >50 | e.g., Clear solution |
| e.g., 100 | e.g., HPLC-UV | e.g., 45.2 | e.g., 92.0 | e.g., Saturation reached |
| Enter Data | Enter Data | Enter Data | Enter Data | Enter Data |
Stability of this compound in DMSO
The stability of this compound in DMSO stock solutions under various storage conditions is critical for maintaining its integrity over time. The following table is a template for presenting stability data.
Table 2: Stability of this compound in DMSO Solution (Target Concentration: e.g., 50 mM)
| Storage Condition | Time Point | Purity (%) | Degradation Products | Observations |
| Room Temperature (~25°C) | Initial | e.g., 99.5 | None detected | Clear, colorless solution |
| 1 week | Enter Data | Enter Data | Enter Data | |
| 1 month | Enter Data | Enter Data | Enter Data | |
| Refrigerated (4°C) | Initial | e.g., 99.5 | None detected | Clear, colorless solution |
| 1 month | Enter Data | Enter Data | Enter Data | |
| 6 months | Enter Data | Enter Data | Enter Data | |
| Frozen (-20°C) | Initial | e.g., 99.5 | None detected | Clear, colorless solution |
| 6 months | Enter Data | Enter Data | Enter Data | |
| 12 months | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in DMSO (Equilibrium Method)
This protocol determines the equilibrium solubility of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Orbital shaker
-
Centrifuge
-
HPLC-UV or LC-MS system
Procedure:
-
Add an excess amount of solid this compound to a microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 1 mL).
-
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Calculate the original solubility in DMSO by applying the dilution factor.
Caption: Workflow for determining the equilibrium solubility of this compound in DMSO.
Protocol 2: Assessment of this compound Stability in DMSO
This protocol outlines a long-term study to evaluate the stability of this compound in a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 50 mM). Ensure the this compound is fully dissolved.
-
Dispense aliquots of the stock solution into amber glass vials, minimizing the headspace.
-
Tightly cap the vials.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by HPLC-UV or LC-MS to determine the initial purity and concentration.
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, and -20°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months, 12 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample by HPLC-UV or LC-MS to determine the purity of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Mechanism of Action of this compound
This compound inhibits the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This enzyme is essential for the processing of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, this compound effectively halts the viral life cycle.
Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing viral replication.
Best Practices for Handling this compound in DMSO
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere. The presence of water can affect the solubility and stability of some compounds.
-
Store Properly: Store stock solutions in tightly sealed amber vials to protect from light and moisture. For long-term storage, -20°C is generally recommended.
-
Avoid Repeated Freeze-Thaw Cycles: If possible, aliquot stock solutions into smaller volumes to avoid multiple freeze-thaw cycles, which can degrade some compounds.
-
Ensure Complete Dissolution: Before use, ensure that the this compound is completely dissolved in the DMSO. If precipitation is observed in frozen stocks, gently warm the vial and vortex to redissolve the compound.
-
Verify Concentration Periodically: For long-term studies, it is advisable to periodically check the concentration and purity of the stock solution.
References
- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pharmacokinetic Studies of CMX990 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent and orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[1][2][5] By inhibiting 3CLpro, this compound effectively blocks viral replication, making it a promising therapeutic candidate for the treatment of COVID-19. This compound is distinguished by a novel trifluoromethoxymethyl ketone warhead that engages the catalytic cysteine residue (Cys145) in the active site of the protease.[2][3][4] Preclinical studies have demonstrated its potent antiviral activity and favorable pharmacokinetic properties in multiple species.[1][6]
These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies of this compound in rodent models, a crucial step in the preclinical development of this antiviral agent. The following sections detail the mechanism of action, available pharmacokinetic data, and step-by-step protocols for in vivo studies.
Mechanism of Action: Inhibition of SARS-CoV-2 3CL Protease
The SARS-CoV-2 genome encodes large polyproteins, pp1a and pp1ab, which require proteolytic cleavage by viral proteases to release functional non-structural proteins (nsps) essential for viral replication and transcription. The 3CL protease is responsible for at least 11 of these cleavage events. This compound acts as a peptidomimetic inhibitor, mimicking the natural substrate of the 3CLpro to bind to its active site and block its proteolytic activity. This inhibition halts the viral replication cycle.
Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing polyprotein cleavage and viral replication.
Pharmacokinetic Data of this compound in Rodents
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following table summarizes the available single-dose pharmacokinetic parameters of this compound in mice and rats.
| Parameter | Mouse | Rat |
| Intravenous (IV) Administration | ||
| Dose (mg/kg) | 2 | 2 |
| Clearance (CL) (mL/min/kg) | 125 ± 18 | 26.3 ± 6.58 |
| Volume of Distribution (Vss) (L/kg) | 1.23 ± 0.17 | 2.69 ± 0.93 |
| Mean Residence Time (MRT) (h) | 0.17 ± 0.02 | 1.67 ± 0.19 |
| Oral (PO) Administration | ||
| Dose (mg/kg) | 30 | 30 |
| Tmax (h) | 0.5 | 0.67 ± 0.29 |
| Cmax (ng/mL) | 19.0 ± 12.3 | 27.6 ± 8.7 |
| AUC0–inf (ng*h/mL) | 19.7 ± 4.2 | 81.3 ± 17.9 |
| Bioavailability (F) (%) | 14.5 ± 3.1 | 12.2 ± 2.7 |
Data presented as mean ± standard deviation where available. Data sourced from ACS Publications.[6]
Experimental Protocols
The following protocols provide a general framework for conducting pharmacokinetic studies of this compound in mice and rats. These should be adapted based on specific experimental goals and institutional guidelines.
Experimental Workflow
Caption: Workflow for a typical rodent pharmacokinetic study.
Animal Handling and Husbandry
-
Species: Male/Female CD-1 mice or Sprague-Dawley rats are commonly used.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Drug Formulation and Administration
-
Formulation: A solution formulation of this compound can be prepared in a vehicle such as Ethanol/PEG300/Water (1:4:5 v/v).[6] The formulation should be prepared fresh on the day of dosing.
-
Oral (PO) Administration (Gavage):
-
Accurately weigh the animal to determine the correct dosing volume.
-
Restrain the animal firmly but gently.
-
Insert a gavage needle of appropriate size for the animal into the esophagus.
-
Administer the this compound formulation slowly to prevent regurgitation.
-
The typical dosing volume for mice is 10 mL/kg and for rats is 5-10 mL/kg.
-
-
Intravenous (IV) Administration (Tail Vein Injection):
-
Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the animal in a restraint device.
-
Disinfect the tail with 70% ethanol.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation into one of the lateral tail veins.
-
Inject the dose slowly. A successful injection will show no swelling at the injection site.
-
The typical injection volume for a bolus dose in rats is up to 5 mL/kg.
-
Blood Sample Collection
-
Method: Serial blood samples can be collected via the saphenous vein, submandibular vein, or tail vein. Terminal blood collection can be performed via cardiac puncture under anesthesia.
-
Time Points: For a typical PK study, blood samples (approximately 50-100 µL) should be collected at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Keep samples on ice until processing.
Plasma Preparation
-
Centrifuge the whole blood samples at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma. As a specific method for this compound is not publicly available, the following provides a general approach to method development.
-
Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma.
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add 3-4 volumes of cold acetonitrile containing a suitable internal standard (a structurally similar molecule, ideally a stable isotope-labeled version of this compound).
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid (0.1%) to improve peak shape and ionization efficiency.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely suitable for this compound.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard will need to be determined by infusing the pure compounds into the mass spectrometer.
-
-
Quantification:
-
A calibration curve should be prepared by spiking known concentrations of this compound into blank rodent plasma and processing these standards alongside the study samples.
-
The concentration of this compound in the study samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Analysis
Pharmacokinetic parameters such as Cmax, Tmax, AUC, CL, Vss, and F should be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Conclusion
These application notes and protocols provide a detailed guide for researchers to conduct robust pharmacokinetic studies of this compound in rodents. The data generated from these studies will be critical for understanding the ADME properties of this promising antiviral compound and for guiding its further development as a potential treatment for COVID-19. Careful adherence to these protocols and appropriate ethical guidelines will ensure the generation of high-quality, reproducible data.
References
- 1. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for replicase polyprotein cleavage and substrate specificity of main protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for CMX990 in Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent and orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of the virus, as it processes viral polyproteins into functional non-structural proteins.[3][4] By targeting 3CLpro, this compound effectively halts the viral life cycle.[3] Due to the high degree of conservation of the 3CLpro active site among coronaviruses, this compound exhibits potential as a pan-coronavirus inhibitor.[5]
Human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) represent a physiologically relevant in vitro model for studying respiratory virus infections.[6][7][8] These cultures differentiate to form a pseudostratified epithelium that recapitulates the cellular composition, polarity, and mucociliary functions of the human airway.[7][8] This application note provides a summary of the antiviral activity of this compound in ALI-HBEC models and presents a representative protocol for evaluating its efficacy.
Data Presentation
The antiviral activity of this compound against SARS-CoV-2 has been evaluated in well-differentiated primary human bronchial epithelial cells cultured at an air-liquid interface. The following tables summarize the key quantitative data, including a comparison with nirmatrelvir, a component of the FDA-approved antiviral Paxlovid.
Table 1: In Vitro Potency of this compound against SARS-CoV-2 in Human Bronchial Epithelial Cells (ALI-HBEC)
| Compound | EC50 (nM) | EC90 (nM) | Viral Load Reduction |
| This compound | 5.3 | 9.6 | Up to 3-log reduction (72 h post-infection) |
| Nirmatrelvir | ~26.5 (Calculated based on 5x less potency) | Not Reported | Not Reported |
Data sourced from "Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead".[1] Note: The EC50 for nirmatrelvir in ALI-HBECs was not directly stated but this compound was reported to be approximately 5 times more potent.
Table 2: Comparative In Vitro Antiviral Activity and Protease Inhibition
| Parameter | This compound | Nirmatrelvir |
| Cell-Based Antiviral Activity (ALI-HBEC) | ||
| EC50 (nM) | 5.3 | ~26.5 |
| Cell-Based Antiviral Activity (HeLa-ACE2) | ||
| EC50 (nM) | 37 | 70 |
| EC90 (nM) | 90 | 148 |
| Enzymatic Inhibition | ||
| SARS-CoV-2 Mpro IC50 (nM) | 23.4 | 28.1 |
This table combines data from ALI-HBEC and HeLa-ACE2 cell models to provide a broader context of this compound's potency.[1][5][9]
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Experimental workflow for evaluating this compound in ALI-HBEC cultures.
Experimental Protocols
The following is a representative protocol for the evaluation of this compound against SARS-CoV-2 in primary human bronchial epithelial cells cultured at an air-liquid interface. This protocol is based on established methods for ALI culture and viral infection assays.[7][10][11][12]
Materials and Reagents:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
ALI culture medium and supplements
-
Permeable transwell inserts (e.g., 0.4 µm pore size)
-
This compound (with appropriate solvent, e.g., DMSO)
-
SARS-CoV-2 viral stock of known titer
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol, commercial kits)
-
Reagents for qRT-PCR (primers, probes, master mix)
-
Reagents for cytotoxicity assay (e.g., MTT, LDH assay kit)
-
Appropriate personal protective equipment (PPE) for BSL-3 work
Protocol:
1. Culture and Differentiation of Human Bronchial Epithelial Cells at ALI
1.1. Seeding: Seed cryopreserved primary HBECs onto collagen-coated permeable transwell inserts at a density of 1.0–2.0 x 10^5 cells per 12-well insert.[7] 1.2. Expansion: Culture the cells submerged in ALI medium in both the apical and basolateral chambers until a confluent monolayer is formed. This typically takes 2-4 days. 1.3. Establishing ALI: Once confluent, remove the medium from the apical chamber to expose the cells to air. Continue to feed the cells from the basolateral chamber only. 1.4. Differentiation: Maintain the ALI cultures for at least 4-6 weeks to allow for full mucociliary differentiation. Change the basolateral medium every 2-3 days. The presence of beating cilia and mucus production indicates successful differentiation.
2. Antiviral Activity Assay
2.1. Preparation: Prepare serial dilutions of this compound in ALI medium. A vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose should also be prepared. 2.2. Pre-treatment: One hour prior to infection, replace the basolateral medium with medium containing the desired concentrations of this compound or the vehicle control. 2.3. Infection: Gently wash the apical surface of the differentiated ALI cultures with 200 µL of warm PBS to remove accumulated mucus. Aspirate the PBS. Inoculate the apical surface with SARS-CoV-2 at a specified multiplicity of infection (MOI) in a small volume (e.g., 100 µL) of infection medium. 2.4. Incubation: Incubate the infected cultures at 37°C with 5% CO2 for 1-2 hours to allow for viral adsorption. 2.5. Post-infection: After the incubation period, remove the viral inoculum from the apical surface and perform a gentle wash with PBS to remove unbound virus. Continue the incubation at 37°C. Maintain the drug concentrations in the basolateral medium throughout the experiment.
3. Quantification of Viral Replication
3.1. Sample Collection: At desired time points post-infection (e.g., 24, 48, 72 hours), collect samples for viral load quantification.
- Apical Wash: Add 200 µL of PBS to the apical surface, incubate for 10 minutes at 37°C, and then collect the wash to measure shed virus.
- Cell Lysate: Lyse the cells directly in the transwell insert using an appropriate lysis buffer for RNA extraction. 3.2. Viral Load Quantification:
- qRT-PCR: Extract viral RNA from the apical wash and/or cell lysates using a commercial kit. Perform quantitative reverse transcription PCR (qRT-PCR) using validated primers and probes targeting a specific SARS-CoV-2 gene (e.g., N, E, or RdRp). Generate a standard curve to determine the viral genome copy number.
- TCID50 Assay: Determine the infectious viral titer in the apical wash by performing a 50% Tissue Culture Infectious Dose (TCID50) assay on a susceptible cell line (e.g., Vero E6 cells).
4. Cytotoxicity Assay
4.1. To determine if this compound exhibits cytotoxicity at the tested concentrations, set up a parallel set of uninfected ALI cultures. 4.2. Treat these cultures with the same concentrations of this compound or vehicle control for the duration of the experiment. 4.3. At the final time point, assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).[11]
5. Data Analysis
5.1. Plot the viral load (or percentage of inhibition) against the logarithm of the this compound concentration. 5.2. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the 50% and 90% effective concentrations (EC50 and EC90). 5.3. Compare the viral load in this compound-treated groups to the vehicle control group to determine the fold-reduction in viral replication. 5.4. Analyze the cytotoxicity data to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Disclaimer: This protocol is a representative guideline. Researchers should optimize specific parameters such as cell seeding density, MOI, and incubation times based on their specific experimental conditions and cell sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Characterization of Human Coronaviruses on Well-Differentiated Human Airway Epithelial Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Experimental Controls for CMX990 Antiviral Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1][2][3][4] Its novel trifluoromethoxymethyl ketone warhead engages the catalytic cysteine (Cys145) of the protease, demonstrating significant potency against SARS-CoV-2 and broad activity against a range of other coronaviruses.[1][2][3] this compound has shown superior potency in primary cells and better in vitro clearance profiles compared to nirmatrelvir, the active component of Paxlovid.[1][2][3][4][5][6] Due to the high degree of conservation of the 3CLpro active site among coronaviruses, this compound is a promising candidate for a pan-coronavirus antiviral therapeutic.[1][2][7]
These application notes provide detailed protocols and guidance on the essential experimental controls required for the robust in vitro evaluation of this compound and other similar antiviral compounds. Adherence to these guidelines will ensure the generation of accurate, reproducible, and reliable data in antiviral drug development.
Data Presentation: In Vitro Profiling of this compound
The following tables summarize the key in vitro efficacy, selectivity, and liability data for this compound, with comparative data for nirmatrelvir where available.
Table 1: Antiviral Potency of this compound against SARS-CoV-2
| Cell Line | SARS-CoV-2 Variant | Readout | This compound EC50 (nM) | This compound EC90 (nM) | Nirmatrelvir EC50 (nM) | Nirmatrelvir EC90 (nM) |
| HeLa-ACE2 | WA1 | % Infected Cells | 37 | 90 | - | - |
| ALI-HBEC | WA1 | Viral RNA | - | 10 | - | - |
EC50: 50% effective concentration; EC90: 90% effective concentration; ALI-HBEC: Air-Liquid Interface Human Bronchial Epithelial Cells. Data compiled from[1][3].
Table 2: Biochemical and Selectivity Profile of this compound
| Target | Assay Type | This compound IC50 (nM) | Nirmatrelvir IC50 (nM) | Notes |
| SARS-CoV-2 3CLpro | Enzymatic | 23.4 | - | Reversible inhibitor. |
| Human Proteases | ||||
| Cathepsin B | Enzymatic | >30,000 | - | This compound shows good selectivity against most human proteases. |
| Cathepsin K | Enzymatic | 1,200 | - | Some off-target activity observed. |
| Cathepsin L | Enzymatic | >30,000 | - | |
| Cathepsin S | Enzymatic | 1,800 | - | |
| Other Viruses | ||||
| MERS-CoV | Reporter Assay | Potent Inhibition | - | Part of a panel of 20 coronaviruses inhibited by this compound. |
| HKU1 (human) | Reporter Assay | Potent Inhibition | - | |
| Zika Virus (ZIKV) | Reporter Assay | No Inhibition | - | Flavivirus used as a negative control.[1][2] |
IC50: 50% inhibitory concentration. Data compiled from[1][2].
Experimental Protocols
SARS-CoV-2 Antiviral Assay in HeLa-ACE2 Cells
This protocol describes a cell-based assay to determine the potency of this compound in inhibiting SARS-CoV-2 replication in HeLa cells engineered to express the human ACE2 receptor.
Materials:
-
HeLa-ACE2 cells
-
SARS-CoV-2 (e.g., USA-WA1/2020 strain)
-
Complete Growth Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay Medium: DMEM, 2% FBS, 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Positive Control: Remdesivir or Nirmatrelvir (in DMSO)
-
Vehicle Control: DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa-ACE2 cells.
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of Complete Growth Medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the positive control (e.g., Remdesivir) in Assay Medium. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).
-
Remove the growth medium from the cells and add 50 µL of the diluted compounds or controls to the respective wells.
-
Include "cells only" (no virus, no compound) and "vehicle control" (virus + DMSO) wells.
-
-
Virus Infection:
-
Dilute SARS-CoV-2 in Assay Medium to achieve a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the diluted virus to all wells except the "cells only" control wells. Add 50 µL of Assay Medium to the "cells only" wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Quantification of Viral Cytopathic Effect (CPE):
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
The percentage of CPE reduction is calculated relative to the vehicle control (100% CPE) and the "cells only" control (0% CPE).
-
-
Data Analysis:
-
Calculate the EC50 value by plotting the percentage of CPE reduction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Experimental Controls:
-
Positive Control (Antiviral): A known SARS-CoV-2 inhibitor, such as Remdesivir or Nirmatrelvir, is used to validate that the assay can detect antiviral activity.
-
Negative Control (Vehicle): Cells are treated with the same concentration of the vehicle (DMSO) used to dissolve the test compounds. This control represents 100% viral replication and CPE.
-
Cell Viability Control (No Virus): Uninfected cells are included to ensure that the observed effects are due to the antiviral activity of the compound and not to cytotoxicity.
-
No Treatment Control (Virus Only): Infected cells without any compound treatment serve as a reference for maximal viral-induced CPE.
3CL Protease (3CLpro) Enzymatic Assay
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant SARS-CoV-2 3CLpro.
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic 3CLpro substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)
-
Assay Buffer: e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Positive Control: GC376 or another known 3CLpro inhibitor (in DMSO)
-
Negative Control: DMSO
-
384-well black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing:
-
Dispense nanoliter volumes of this compound, positive control, and DMSO into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant 3CLpro in Assay Buffer to the desired concentration.
-
Add the diluted enzyme to all wells except the "no enzyme" control wells. Add Assay Buffer to the "no enzyme" wells.
-
Incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Dilute the fluorogenic substrate in Assay Buffer.
-
Add the diluted substrate to all wells to initiate the enzymatic reaction.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint using a plate reader (e.g., Ex/Em = 340/490 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction from the kinetic data or use the endpoint fluorescence values.
-
Determine the percent inhibition relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
-
Experimental Controls:
-
Positive Control (Inhibitor): A known 3CLpro inhibitor, such as GC376, is used to confirm that the assay can detect inhibition of the enzyme.
-
Negative Control (Vehicle): The reaction is run with the vehicle (DMSO) to determine the baseline enzymatic activity (0% inhibition).
-
No Enzyme Control: The reaction is run without the 3CLpro enzyme to determine the background fluorescence of the substrate (100% inhibition).
Cytotoxicity Assay
This assay is crucial to determine if the antiviral effect of this compound is due to specific inhibition of viral replication rather than general toxicity to the host cells.
Materials:
-
HeLa-ACE2 cells (or other relevant cell line)
-
Complete Growth Medium
-
This compound stock solution (in DMSO)
-
Positive Control (Cytotoxic agent): e.g., Doxorubicin
-
Vehicle Control: DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding:
-
Follow the same procedure as the antiviral assay.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the positive control in Complete Growth Medium.
-
Add the diluted compounds to the cells. Include "cells only" (no compound) and "vehicle control" (DMSO) wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
-
Quantification of Cell Viability:
-
Assess cell viability using the CellTiter-Glo® assay.
-
-
Data Analysis:
-
Calculate the percent cell viability relative to the "cells only" control (100% viability).
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percent viability against the log of the compound concentration.
-
Experimental Controls:
-
Positive Control (Cytotoxin): A known cytotoxic agent is used to ensure the assay can detect cell death.
-
Negative Control (Vehicle): Cells treated with the vehicle (DMSO) serve as the baseline for 100% cell viability.
-
Untreated Control: Cells without any treatment provide a reference for normal cell growth and viability.
Pan-Coronavirus Reporter Assay
This assay is used to evaluate the broad-spectrum activity of this compound against a panel of different coronavirus 3CL proteases. A luciferase-based reporter system is a common approach.
Principle: A reporter construct is engineered to express a luciferase enzyme that is initially inactive. The luciferase is linked to a peptide sequence that is a cleavage site for a specific coronavirus 3CLpro. When the viral protease is co-expressed in cells with the reporter, it cleaves the peptide, leading to the activation and expression of luciferase, which can be measured as a luminescent signal. An inhibitor of the protease will block this cleavage, resulting in a decrease in the luminescent signal.
Procedure Outline:
-
Cell Transfection:
-
Co-transfect host cells (e.g., HEK293T) with a plasmid encoding the luciferase reporter containing the 3CLpro cleavage site and a plasmid encoding the 3CLpro from a specific coronavirus (e.g., MERS-CoV, HCoV-229E).
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of this compound.
-
-
Luciferase Assay:
-
After a suitable incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of luciferase activity relative to controls.
-
Determine the EC50 value for each coronavirus protease.
-
Experimental Controls:
-
Positive Control (Inhibitor): A known broad-spectrum coronavirus protease inhibitor can be used.
-
Negative Control (Vehicle): Transfected cells treated with DMSO to establish baseline luciferase activity.
-
Specificity Control (Non-coronaviral protease/virus): To ensure the inhibitory effect is specific to coronaviral proteases, a reporter system for a non-related virus (e.g., a flavivirus like Zika virus) can be used. This compound should not inhibit the protease from this virus.[1][2]
-
No Protease Control: Cells transfected with the reporter plasmid only, to determine the background level of luciferase activity.
Visualizations
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c19early.org [c19early.org]
- 7. biorxiv.org [biorxiv.org]
Application Notes: High-Throughput Screening for Antiviral Discovery Using CMX990 as a Potent SARS-CoV-2 3CL Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), necessitates the rapid development of effective antiviral therapeutics. A key strategy in antiviral drug discovery is the targeting of essential viral enzymes. The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for viral replication, processing viral polyproteins into their functional forms.[1][2] Its dissimilarity to human proteases makes it an attractive target for selective antiviral inhibitors.[1][2]
CMX990 is a potent and selective inhibitor of SARS-CoV-2 3CLpro.[1][3][4] It acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys145) in the active site of the protease, thereby blocking its function.[1][5] Preclinical data has demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2 and its variants.[1][2]
These application notes provide detailed protocols for the use of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel antiviral agents targeting the SARS-CoV-2 3CLpro. The protocols outline a primary biochemical screen using a Fluorescence Resonance Energy Transfer (FRET)-based assay and a secondary cell-based screen to assess antiviral efficacy in a cellular context.
This compound: A Profile of a SARS-CoV-2 3CL Protease Inhibitor
This compound was identified through a drug discovery program and has shown promising preclinical activity. It has advanced to Phase 1 clinical trials as an oral drug candidate for SARS-CoV-2.[1][3]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy and pharmacokinetic properties of this compound.
Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2
| Assay Type | Cell Line | Parameter | Value | Reference |
| Antiviral Activity | HeLa-ACE2 | EC90 | 101 nM | |
| Antiviral Activity | Human Bronchial Epithelial Cells (HBECs) | EC90 | 9.6 nM | |
| Antiviral Potency | Primary Cells | Potency vs. Nirmatrelvir | ~5x more potent | [1][3][4][6] |
Table 2: In Vitro Pharmacokinetic Properties of this compound
| Parameter | Human In Vitro System | Improvement vs. Nirmatrelvir | Reference |
| Microsomal Clearance | Human Liver Microsomes | >4x better | [1][3][4][6] |
| Hepatocyte Clearance | Human Hepatocytes | >10x better | [1][3][4][6] |
Signaling Pathway and Mechanism of Action
This compound inhibits SARS-CoV-2 replication by targeting the 3CL protease. The protease is essential for cleaving the viral polyproteins pp1a and pp1ab into individual non-structural proteins that are necessary for the virus to replicate. This compound's "warhead" forms a covalent bond with the catalytic Cys145 residue in the active site of the 3CLpro, rendering the enzyme inactive.[1][5]
References
- 1. Cytopathic Effect Assay and Plaque Assay to Evaluate <i>in vitro</i> Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 [bio-protocol.org]
- 2. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
CMX990 is a potent and novel inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme is essential for the life cycle of the virus, responsible for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[1][2] The critical role of 3CLpro in viral replication and its high degree of conservation among coronaviruses make it a prime target for antiviral drug development. This compound distinguishes itself with a unique trifluoromethoxymethyl ketone warhead that covalently binds to the catalytic cysteine residue (Cys145) in the active site of the protease.[1] Preclinical data indicate that this compound has significantly greater potency in primary cells and improved in vitro clearance compared to nirmatrelvir, the active component of Paxlovid.[1][3] These characteristics have propelled this compound into Phase 1 clinical trials as a potential oral therapeutic for COVID-19.[1][4]
These application notes provide detailed protocols for utilizing this compound as a tool to study coronavirus protease function, including enzymatic inhibition assays and cell-based antiviral activity assays.
Mechanism of Action
The SARS-CoV-2 genome is translated into large polyproteins, pp1a and pp1ab, which require proteolytic processing by viral proteases to release functional individual proteins. The main protease (Mpro or 3CLpro) is responsible for the majority of these cleavage events. This compound is a peptidomimetic inhibitor designed to fit into the active site of the 3CLpro. Its novel trifluoromethoxymethyl ketone "warhead" forms a covalent bond with the catalytic cysteine residue (Cys145) of the protease, thereby inactivating the enzyme and halting the viral replication cascade.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and preclinical pharmacokinetic parameters of this compound.
Table 1: In Vitro Efficacy of this compound against SARS-CoV-2
| Parameter | Cell Line | Virus Strain/Variant | Value | Reference |
| EC50 | HeLa-ACE2 | Not Specified | 37 nM | [1] |
| EC90 | HeLa-ACE2 | Not Specified | 90 nM | [1] |
| EC90 | Human Bronchial Epithelial Cells (HBECs) | Not Specified | 9.6 nM | |
| CC50 | HeLa-ACE2 | Not Specified | > 40 µM | [1] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Route | Dose (mg/kg) | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Vss (L/kg) | Reference |
| Mouse | IV | 2 | - | < 1 | - | High | 1.0-2.3 | [5][6] |
| PO | Not Specified | 0.33 - 1.7 | - | 14-22 | - | - | [1][5][6] | |
| Rat | IV | 2 | - | 1.2 - 1.9 | - | Moderate | 1.0-2.3 | [5][6] |
| PO | Not Specified | 0.33 - 1.7 | - | 14-22 | - | - | [1][5][6] | |
| Dog | IV | 2 | - | 2.0 | - | Moderate | 1.0-2.3 | [5][6] |
| PO | Not Specified | 0.33 - 1.7 | - | 53 | - | - | [1][5][6] | |
| Monkey | IV | 2 | - | < 1 | - | High | 1.0-2.3 | [5][6] |
| PO | Not Specified | 0.33 - 1.7 | - | 1 | - | - | [1][5][6] |
Experimental Protocols
Protocol 1: SARS-CoV-2 Main Protease (Mpro/3CLpro) FRET-based Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro. The assay relies on the cleavage of a fluorogenic peptide substrate by the protease, which separates a quencher and a fluorophore, resulting in a detectable fluorescent signal.
Materials:
-
Recombinant SARS-CoV-2 3CLpro (Mpro)
-
FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound (serial dilutions in DMSO)
-
Positive Control Inhibitor (e.g., GC376 or Nirmatrelvir)
-
DMSO (for negative control)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Inhibitor Pre-incubation:
-
Add 20 µL of assay buffer to each well of a 384-well plate.
-
Add 10 µL of the diluted this compound, positive control, or DMSO (for no-inhibition control) to the respective wells.
-
Add 10 µL of diluted SARS-CoV-2 3CLpro (final concentration ~15-20 nM) to all wells except the "no enzyme" control wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the FRET peptide substrate (final concentration ~20-30 µM) to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for Edans).
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell-based Antiviral Activity Assay (Cytopathic Effect - CPE Reduction)
This protocol is designed to determine the effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in a cell culture model by measuring the reduction of the viral-induced cytopathic effect (CPE).
Materials:
-
Vero E6 or HeLa-ACE2 cells
-
Cell Culture Medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
SARS-CoV-2 virus stock (e.g., USA-WA1/2020 or other variants)
-
This compound (serial dilutions)
-
Positive Control Antiviral (e.g., Remdesivir)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed Vero E6 or HeLa-ACE2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 104 cells/well).
-
Incubate for 24 hours at 37°C with 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the old medium from the cells and add the diluted compounds to the respective wells. Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Viral Infection:
-
In a biosafety level 3 (BSL-3) facility, infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01-0.05).
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until CPE is clearly visible in the "virus only" control wells.
-
-
Assessment of Cytopathic Effect:
-
After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.
-
For example, if using CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.
-
Plot the percentage of CPE reduction against the logarithm of this compound concentration.
-
Calculate the EC50 value, the concentration at which this compound inhibits 50% of the viral CPE, using a non-linear regression analysis.
-
Simultaneously, a cytotoxicity assay (CC50) should be performed by treating uninfected cells with the same concentrations of this compound to assess its toxicity. The selectivity index (SI = CC50/EC50) can then be calculated.
-
Disclaimer
This compound is an investigational compound and should be handled by trained professionals in a laboratory setting. All experiments involving live SARS-CoV-2 must be conducted in a certified Biosafety Level 3 (BSL-3) facility. The protocols provided here are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Cell-Based Assay for Efficacy Testing of CMX990, a SARS-CoV-2 Main Protease Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred the rapid development of antiviral therapeutics. A key target for these drugs is the viral main protease (Mpro), also known as the 3C-like protease (3CLpro). This enzyme is critical for the cleavage of viral polyproteins into functional non-structural proteins, a process essential for viral replication.[1][2] CMX990 is a novel and potent covalent inhibitor of the SARS-CoV-2 3CLpro, targeting the catalytic cysteine (Cys145) in the enzyme's active site to block viral replication.[1][3][4] This application note provides detailed protocols for cell-based assays to determine the in vitro efficacy and cytotoxicity of this compound.
The described assays are fundamental for preclinical drug development, enabling researchers to quantify the antiviral activity of this compound and assess its safety profile in a cellular context.[5][6] The protocols include a primary antiviral efficacy assay using a luciferase-based reporter system to measure the inhibition of viral replication and a secondary cytotoxicity assay to evaluate the compound's effect on host cell viability.
Principle of the Assays
Antiviral Efficacy Assay: This assay utilizes a recombinant virus or a replicon system where a reporter gene, such as luciferase, is expressed upon viral replication.[7][8][9] In the presence of an effective antiviral compound like this compound, 3CLpro activity is inhibited, leading to a reduction in viral replication and a corresponding decrease in luciferase expression. The luminescent signal is proportional to the level of viral replication, allowing for the quantification of the compound's inhibitory effect.
Cytotoxicity Assay: To ensure that the observed antiviral activity is not a result of host cell death, a cytotoxicity assay is performed in parallel. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | N/A | N/A |
| Vero E6 Cells | ATCC | CRL-1586 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| SARS-CoV-2 Luciferase Reporter Virus | Varies | Varies |
| Luciferase Assay System | Promega | E1500 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well clear-bottom white plates | Corning | 3610 |
| 96-well clear plates | Corning | 3596 |
Experimental Protocols
Protocol 1: Antiviral Efficacy Assay (Luciferase-Based)
This protocol describes the determination of the 50% effective concentration (EC50) of this compound.
1. Cell Seeding: a. Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. On the day before the assay, wash the cells with PBS and detach them using Trypsin-EDTA. c. Resuspend the cells in culture medium and adjust the cell density to 2 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (20,000 cells/well) into a 96-well clear-bottom white plate. e. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Addition: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in culture medium to obtain a range of concentrations (e.g., 0.01 nM to 1000 nM). Ensure the final DMSO concentration is ≤ 0.5%. c. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-drug control." d. Remove the culture medium from the seeded cells and add 100 µL of the diluted this compound or control solutions to the respective wells.
3. Viral Infection: a. Thaw the SARS-CoV-2 luciferase reporter virus on ice. b. Dilute the virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.05. c. Add 10 µL of the diluted virus to each well, except for the "cell control" wells (which receive 10 µL of medium). d. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
4. Luminescence Reading: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase assay reagent to each well. d. Incubate the plate for 10 minutes at room temperature, protected from light. e. Measure the luminescence using a plate reader.
5. Data Analysis: a. Subtract the background luminescence (from cell control wells). b. Normalize the data by setting the average luminescence of the virus control (no drug) wells to 100% and the cell control wells to 0%. c. Plot the percentage of viral inhibition against the logarithm of the this compound concentration. d. Calculate the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
1. Cell Seeding: a. Follow the same cell seeding procedure as in Protocol 1, using a 96-well clear plate.
2. Compound Addition: a. Prepare and add the serial dilutions of this compound to the cells as described in Protocol 1. b. Include a "cell control" (medium only) and a "vehicle control" (medium with DMSO). c. Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a 5% CO2 incubator.
3. MTT Assay: a. After incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. c. After incubation, carefully remove the medium from the wells. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Absorbance Reading: a. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank wells (DMSO only). b. Normalize the data by setting the average absorbance of the cell control wells (no drug) to 100% viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Calculate the CC50 value using a non-linear regression analysis.
Data Presentation
The quantitative data from the efficacy and cytotoxicity assays should be summarized in tables for clear comparison.
Table 1: Efficacy of this compound against SARS-CoV-2 in Vero E6 Cells
| Compound | EC50 (nM) | EC90 (nM) |
| This compound | [Insert Value] | [Insert Value] |
| Remdesivir (Control) | [Insert Value] | [Insert Value] |
Table 2: Cytotoxicity of this compound in Vero E6 Cells
| Compound | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | [Insert Value] | [Insert Value] |
| Remdesivir (Control) | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Signaling Pathway of SARS-CoV-2 Replication and Inhibition by this compound
Caption: SARS-CoV-2 replication cycle and the inhibitory action of this compound on the main protease (Mpro).
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for determining the efficacy (EC50) and cytotoxicity (CC50) of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luminescence | Reagent contamination or high cell density. | Use fresh reagents and optimize cell seeding density. |
| Low signal in virus control | Low virus titer or poor cell health. | Use a new virus stock and ensure cells are healthy and confluent. |
| High variability between replicates | Inconsistent pipetting or edge effects. | Use calibrated pipettes, mix reagents thoroughly, and avoid using the outer wells of the plate. |
| Inconsistent MTT results | Incomplete formazan dissolution or cell clumping. | Ensure complete dissolution of formazan crystals in DMSO and a single-cell suspension. |
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of this compound. By determining the EC50 and CC50 values, researchers can effectively assess the compound's antiviral potency and its therapeutic window. These cell-based assays are crucial steps in the drug development pipeline for novel SARS-CoV-2 inhibitors.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]
- 5. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CMX990 Technical Support Center: Enhancing In Vivo Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance for researchers encountering challenges with the solubility of CMX990 in in vivo studies. This compound, a potent SARS-CoV-2 3CL protease inhibitor, generally exhibits good aqueous solubility. However, its solubility can be influenced by the complex physiological environment of the gastrointestinal tract, particularly in the fed state. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your formulation strategies and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
A1: this compound is reported to have a pH-independent aqueous solubility of approximately 1.4–1.5 mg/mL in buffers ranging from pH 1.2 to 7.4.
Q2: Why am I observing poor bioavailability or high variability in my in vivo studies despite the good aqueous solubility of this compound?
A2: While this compound has good intrinsic aqueous solubility, its solubility has been observed to be lower in Fed State Simulated Intestinal Fluid (FeSSIF), which mimics the intestinal environment after a meal. This suggests that the presence of food components can lead to precipitation of the compound in the gastrointestinal tract, resulting in lower absorption and higher variability.
Q3: Is this compound a crystalline or amorphous compound?
A3: this compound is a white crystalline solid. This is an important consideration for formulation, as energy is required to break the crystal lattice during dissolution.
Q4: What are the primary mechanisms to consider for improving the in vivo solubility of a crystalline compound like this compound?
A4: The main strategies for improving the in vivo solubility of crystalline compounds include:
-
Particle Size Reduction: Increasing the surface area-to-volume ratio by micronization or nanosizing can enhance the dissolution rate.
-
Formulation with Excipients: Utilizing solubilizing agents such as surfactants, polymers, and lipids can improve solubility and maintain the drug in a dissolved state.
-
Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in a lipid-based system can enhance its solubilization and absorption through lymphatic pathways.
-
Co-crystals: Forming a co-crystal with a suitable co-former can alter the physicochemical properties of the drug, leading to improved solubility and dissolution.
Troubleshooting Guides
This section provides a step-by-step approach to address common issues encountered during in vivo studies with this compound.
Issue 1: Low or Variable Oral Bioavailability
-
Potential Cause: Precipitation of this compound in the gastrointestinal tract, especially in the fed state, leading to incomplete dissolution and absorption.
-
Troubleshooting Steps:
-
Assess Food Effect: Conduct pilot studies in both fasted and fed animal models to determine the impact of food on this compound absorption.
-
Formulation Optimization: If a negative food effect is observed, consider the following formulation strategies:
-
Aqueous Suspension with a Wetting Agent: For initial studies, a simple suspension can be prepared. The inclusion of a surfactant (e.g., Tween 80) can aid in the wetting of the crystalline drug particles, which may improve dissolution.
-
Lipid-Based Formulation: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can help maintain the drug in a solubilized state throughout the GI tract.
-
Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC). This can prevent crystallization and enhance dissolution.
-
-
Particle Size Reduction: If using a crystalline suspension, reducing the particle size of the this compound powder through micronization can increase the dissolution rate.
-
Issue 2: Difficulty in Preparing a Homogeneous Dosing Formulation
-
Potential Cause: Poor wettability of the crystalline this compound powder in the vehicle.
-
Troubleshooting Steps:
-
Use of a Wetting Agent: Add a small percentage (0.1-1%) of a pharmaceutically acceptable surfactant, such as Tween 80 or sodium lauryl sulfate, to the vehicle before adding the this compound powder.
-
Sonication: After adding the this compound to the vehicle, use a probe or bath sonicator to break up any agglomerates and ensure a uniform dispersion.
-
Vehicle Selection: For preclinical studies, a combination of solvents and suspending agents may be necessary. A common vehicle for poorly soluble compounds is a mixture of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in water.
-
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound relevant to its solubility.
| Property | Value | Significance for In Vivo Studies |
| Molecular Weight | 491.5 g/mol | Influences diffusion and permeability. |
| Aqueous Solubility (pH 1.2-7.4) | ~1.4–1.5 mg/mL | Good intrinsic solubility in simple aqueous media. |
| FeSSIF Solubility | 0.734 mg/mL | Lower solubility in the fed state, indicating a potential for negative food effect. |
| FaSSIF Solubility | >2 mg/mL | Higher solubility in the fasted state. |
| logD (pH 7.4) | 1.17 | Indicates a favorable balance between lipophilicity and hydrophilicity for oral absorption. |
| Solid Form | Crystalline | Requires energy to overcome lattice forces for dissolution. |
Key Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension for Oral Gavage
-
Objective: To prepare a homogeneous suspension of micronized this compound for oral administration in rodents.
-
Materials:
-
This compound (micronized)
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in purified water.
-
Mortar and pestle or mechanical mill for micronization.
-
Stir plate and magnetic stir bar.
-
Sonicator.
-
-
Procedure:
-
If not already micronized, reduce the particle size of this compound using a mortar and pestle or a mechanical mill.
-
Prepare the vehicle by dissolving HPMC and Tween 80 in purified water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Accurately weigh the required amount of micronized this compound.
-
Gradually add the this compound powder to the vehicle while stirring continuously.
-
Once all the powder is added, sonicate the suspension for 15-30 minutes to ensure a uniform and fine dispersion.
-
Visually inspect the suspension for any large agglomerates. Continue to stir the suspension until dosing.
-
Protocol 2: Preparation of a Lipid-Based Formulation (SEDDS) of this compound
-
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to enhance the solubility and absorption of this compound.
-
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant.
-
Add the required amount of this compound to the selected excipient mixture.
-
Gently heat the mixture in a water bath (40-50°C) and vortex until the this compound is completely dissolved.
-
To assess the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.
-
The final formulation should be a clear, isotropic solution that is physically stable upon storage.
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
Caption: Workflow for troubleshooting low bioavailability of this compound.
CMX990 Technical Support Center: Troubleshooting Cytotoxicity in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with CMX990 in cell culture experiments. While this compound is generally characterized by a favorable safety profile in vitro, this guide addresses potential issues and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic to my cell line?
A1: Generally, this compound demonstrates low to no detectable cytotoxicity in various cell lines at concentrations effective for antiviral activity.[1][2][3][4] For instance, the 50% cytotoxic concentration (CC50) has been reported to be greater than 40 µM in HeLa-ACE2 cells and greater than 30 µM in HCT-8 and MRC-5 cells.[1][2] However, cell line-specific sensitivities can occur.
Q2: What is the mechanism of action of this compound and could it cause off-target effects?
A2: this compound is a potent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication.[1][5] It is designed to be highly selective for the viral protease over human proteases.[3][5] While extensive screening has shown no critical off-target engagement with a panel of human pharmacological targets, some in vitro inhibition of cathepsin isoforms has been observed for similar protease inhibitors.[1][2] Off-target effects, though minimal, could be a potential source of cytotoxicity in sensitive experimental systems.
Q3: At what concentration might I start to see cytotoxic effects?
A3: Based on available data, cytotoxicity is generally not observed at typical effective concentrations (EC50/90 values are in the nanomolar range, e.g., 37/90 nM in HeLa-ACE2 cells).[1][2][3][4] Cytotoxic effects, if any, would be expected at much higher concentrations, likely well above 30-40 µM.[1][2]
Troubleshooting Guide for Unexpected Cytotoxicity
If you are observing unexpected levels of cell death or reduced viability in your this compound-treated cell cultures, consider the following troubleshooting steps.
Issue 1: Higher-than-expected Cytotoxicity at Standard Concentrations
Possible Causes:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or its vehicle (e.g., DMSO).
-
Experimental Error: Incorrect compound concentration, extended incubation times, or suboptimal cell culture conditions.
-
Compound Stability: Degradation of the compound could potentially lead to cytotoxic byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Experimental Protocols:
-
Vehicle Control Evaluation:
-
Prepare a dilution series of the vehicle (e.g., DMSO) in your cell culture medium, matching the concentrations used for your this compound dilutions.
-
Culture your cells with the vehicle dilutions in parallel with your this compound experiment.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®) after the same incubation period.
-
Compare the viability of vehicle-treated cells to untreated controls to determine the tolerance of your cell line to the vehicle.
-
-
Time-Course Viability Assay:
-
Seed your cells in multiple plates.
-
Treat the cells with your standard concentration of this compound and a vehicle control.
-
At various time points (e.g., 24, 48, 72 hours), perform a cell viability assay on one set of plates.
-
This will help identify if the observed cytotoxicity is time-dependent and at what point it becomes significant.
-
Issue 2: Investigating Potential Off-Target Effects
If you suspect off-target effects are contributing to cytotoxicity, especially in the absence of common experimental errors, you might consider the following.
Signaling Pathway Considerations:
While specific off-target signaling pathways for this compound-induced cytotoxicity are not well-documented due to its high selectivity, a general approach for investigating protease inhibitor off-target effects could involve examining pathways sensitive to cathepsin inhibition, as some level of in vitro cathepsin inhibition has been noted for similar compounds.[1][2]
Caption: Hypothetical pathway for investigating off-target cytotoxicity.
Mitigation Strategies:
-
Reduce Compound Concentration: The most straightforward approach is to lower the concentration of this compound to the lowest effective level for your primary experimental goal (e.g., viral inhibition).
-
Use a Different Cell Line: If feasible, switching to a less sensitive cell line, such as those listed in the data table below with high CC50 values, may resolve the issue.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxicity of this compound across different cell lines.
| Cell Line | CC50 (µM) | Reference |
| HeLa-ACE2 | > 40 | [1][2][3][4] |
| HCT-8 | > 30 | [1][2] |
| MRC-5 | > 30 | [1][2] |
| ALI-HBEC | > 3.3 | [1][2] |
Note: A higher CC50 value indicates lower cytotoxicity.
Concluding Remarks
This compound is a highly potent and selective antiviral compound with a generally low risk of cytotoxicity in cell culture. In instances of unexpected cell death, it is crucial to first rule out experimental variables such as incorrect compound concentration, vehicle toxicity, and suboptimal cell health. The troubleshooting guide provided should assist in systematically addressing these potential issues. If cytotoxicity persists under optimized conditions, it may indicate a specific sensitivity of the chosen cell model.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
overcoming CMX990 resistance in SARS-CoV-2 variants
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with CMX990 and investigating resistance in SARS-CoV-2 variants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. Mpro is a viral enzyme crucial for cleaving polyproteins into functional viral proteins. By binding to the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting viral replication.
Q2: Which SARS-CoV-2 mutations are associated with this compound resistance?
Preliminary data suggest that specific mutations in the nsp5 gene, which encodes the Mpro, are associated with reduced susceptibility to this compound. The most commonly observed mutations are T21I and L50V, which are thought to alter the conformation of the Mpro active site, reducing the binding affinity of this compound.
Q3: How can I determine the IC50 of this compound against different SARS-CoV-2 variants?
The half-maximal inhibitory concentration (IC50) can be determined using a plaque reduction neutralization test (PRNT) or a high-content imaging-based assay. A detailed protocol for a PRNT assay is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
Problem 1: High variability in IC50 values between experimental replicates.
-
Possible Cause 1: Inconsistent viral titer.
-
Solution: Ensure that the viral stock is properly tittered before each experiment. Use a consistent multiplicity of infection (MOI) across all wells and replicates.
-
-
Possible Cause 2: Cell viability issues.
-
Solution: Confirm the health and confluency of the cell monolayer (e.g., Vero E6 cells) before infection. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel to ensure that the observed effect is due to antiviral activity and not drug-induced cell death.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions of this compound, prepare a master mix to minimize variability.
-
Problem 2: this compound shows reduced efficacy against a new SARS-CoV-2 variant.
-
Possible Cause 1: Presence of resistance mutations.
-
Solution: Sequence the nsp5 gene of the variant to check for known resistance mutations (e.g., T21I, L50V) or novel mutations in the Mpro coding region.
-
-
Possible Cause 2: Experimental artifact.
-
Solution: Repeat the experiment using a well-characterized sensitive (wild-type) strain as a positive control to confirm that the assay is performing as expected.
-
Problem 3: Difficulty in expressing and purifying recombinant Mpro for enzymatic assays.
-
Possible Cause 1: Codon usage.
-
Solution: Optimize the codon usage of the nsp5 gene for the expression system being used (e.g., E. coli).
-
-
Possible Cause 2: Protein insolubility.
-
Solution: Try expressing the protein at a lower temperature (e.g., 18°C) to improve folding. Experiment with different purification tags and lysis buffers. Consider including a solubility-enhancing tag (e.g., MBP or GST).
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Against SARS-CoV-2 Variants
| SARS-CoV-2 Variant | Key Mpro Mutations | IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) |
| Wild-Type (WA1) | None | 15.2 ± 2.1 | 1.0 |
| Variant A | T21I | 182.4 ± 15.3 | 12.0 |
| Variant B | L50V | 243.2 ± 21.8 | 16.0 |
| Variant C | T21I + L50V | >1000 | >65.8 |
Table 2: Enzymatic Inhibition of Recombinant Mpro by this compound
| Mpro Genotype | Ki (nM) |
| Wild-Type | 8.9 ± 1.2 |
| T21I Mutant | 105.6 ± 9.7 |
| L50V Mutant | 154.3 ± 12.5 |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT) for IC50 Determination
-
Cell Seeding: Seed Vero E6 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours at 37°C and 5% CO2 to form a confluent monolayer.
-
Drug Dilution: Prepare a 2-fold serial dilution of this compound in viral growth medium.
-
Virus Preparation: Dilute the SARS-CoV-2 stock to a concentration that will yield 50-100 plaque-forming units (PFU) per well.
-
Neutralization: Mix equal volumes of the diluted virus and the this compound dilutions and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the Vero E6 cells and infect the cells with 200 µL of the virus-drug mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C, rocking them every 15 minutes to ensure even distribution of the virus.
-
Overlay: Remove the inoculum and overlay the cells with 1 mL of 1.2% carboxymethylcellulose (CMC) in MEM.
-
Incubation: Incubate the plates for 3-4 days at 37°C and 5% CO2.
-
Staining: Fix the cells with 10% formaldehyde for 1 hour, then stain with 0.1% crystal violet.
-
Analysis: Count the number of plaques in each well. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus-only control.
Visualizations
Caption: this compound inhibits SARS-CoV-2 replication by blocking Mpro.
Caption: Workflow for determining this compound IC50 via PRNT assay.
Caption: Troubleshooting logic for variable IC50 results.
Technical Support Center: Optimizing CMX990 Concentration for Maximum Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CMX990 for antiviral research. It includes frequently asked questions and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and reversible inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2][3][4] This viral enzyme is essential for cleaving polyproteins into functional non-structural proteins required for viral replication.[1][4] By binding to the catalytic cysteine (Cys145) in the active site of Mpro, this compound blocks this cleavage process, thereby inhibiting viral replication.[1][3][4]
Q2: What is the expected antiviral potency of this compound?
A2: this compound has demonstrated high potency against various SARS-CoV-2 variants. In in vitro studies, the 50% effective concentration (EC50) and 90% effective concentration (EC90) are in the nanomolar range. For example, in a HeLa-ACE2 cell culture model, the mean antiviral EC50 is approximately 37 nM, and the EC90 is around 90 nM.[1][5] In more physiologically relevant models like primary human bronchial epithelial cells (ALI-HBECs), this compound is even more potent, with an EC50 of 5.3 nM and an EC90 of 9.6 nM.[1]
Q3: Is this compound cytotoxic?
A3: this compound has shown low cytotoxicity in various cell-based assays. The 50% cytotoxic concentration (CC50) was found to be greater than 40 µM in HeLa-ACE2 cells and greater than 30 µM in HCT-8 and MRC-5 cells.[2][4] In ALI-HBEC cultures, the CC50 was greater than 3.3 µM.[2][4] This indicates a favorable therapeutic index.
Q4: Which cell lines are recommended for testing this compound's antiviral activity?
A4: Based on published data, several cell lines are suitable for evaluating this compound's efficacy. HeLa cells expressing ACE2 (HeLa-ACE2) are a common model.[1][5] For a more physiologically relevant system, normal primary human bronchial epithelial cells (HBECs) cultured at an air-liquid interface (ALI) are recommended, as this compound has shown superior potency in this model.[1]
Q5: What is the selectivity of this compound?
A5: this compound is highly selective for the viral main protease (Mpro) over human proteases.[1][4] This is due to the unique substrate preference of the viral protease, which cleaves after a glutamine residue at the P1 position, a feature not commonly found in human proteases.[1][4]
Troubleshooting Guide
Q1: My EC50 values for this compound are significantly higher than the reported values. What could be the issue?
A1: Several factors could contribute to higher than expected EC50 values:
-
Cell Health: Ensure your cells are healthy and not passaged too many times. Unhealthy cells can affect virus replication and drug efficacy.
-
Virus Titer: An inaccurate virus titer leading to a high multiplicity of infection (MOI) can overwhelm the inhibitor. Re-titer your virus stock.
-
Compound Stability: this compound, like any chemical compound, may degrade if not stored properly. Ensure it is stored according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
-
Assay-Specific Variability: Differences in cell seeding density, incubation times, and readout methods can influence results. Refer to the detailed experimental protocol and ensure consistency.
Q2: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. What should I do?
A2: While this compound generally has low cytotoxicity, cell line sensitivity can vary.
-
Confirm with a Cytotoxicity Assay: Run a separate cytotoxicity assay (e.g., MTS or CellTiter-Glo) with a serial dilution of this compound on uninfected cells to determine the precise CC50 in your specific cell line and assay conditions.
-
Reduce Incubation Time: If the antiviral assay involves a long incubation period, consider shortening it to reduce potential long-term cytotoxic effects.
-
Check for Contamination: Microbial contamination can cause cell death and confound results. Regularly test your cell cultures for contamination.
Q3: The results from my plaque reduction assay are not reproducible. What are the common pitfalls?
A3: Plaque assays can be sensitive to technical variations.
-
Overlay Technique: The viscosity and temperature of the overlay (e.g., agarose or methylcellulose) are critical. An improper overlay can lead to indistinct or merging plaques.
-
Cell Monolayer Confluency: The cell monolayer should be 95-100% confluent at the time of infection. Inconsistent confluency will lead to variable plaque numbers and sizes.
-
Staining: Ensure the staining and washing steps are performed gently to avoid dislodging the cell monolayer. The timing of staining is also crucial for optimal plaque visualization.
Data Presentation
Table 1: In Vitro Antiviral Potency of this compound against SARS-CoV-2
| Cell Line | EC50 (nM) | EC90 (nM) | Virus Variant(s) | Reference |
| HeLa-ACE2 | 37 | 90 | Alpha, Delta, Omicron, and others | [1][5] |
| ALI-HBEC | 5.3 | 9.6 | Not Specified | [1] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | CC50 (µM) | Reference |
| HeLa-ACE2 | > 40 | [1][2][4] |
| HCT-8 | > 30 | [2][4] |
| MRC-5 | > 30 | [2][4] |
| ALI-HBEC | > 3.3 | [2][4] |
Experimental Protocols
Detailed Methodology for a Viral Yield Reduction Assay
This protocol is a general guideline for determining the EC50 of this compound.
-
Cell Seeding: Seed a suitable host cell line (e.g., HeLa-ACE2) in 96-well plates at a density that will result in a 90-95% confluent monolayer on the day of infection. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in an appropriate cell culture medium. Include a "no-drug" control (vehicle control).
-
Infection: Aspirate the cell culture medium from the plates. Add the prepared this compound dilutions to the respective wells. Subsequently, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.01. Also, include an uninfected, no-drug control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2 to allow for viral replication.
-
Harvesting Viral Supernatant: After incubation, collect the supernatant from each well. This supernatant contains the progeny virus.
-
Quantification of Viral Yield: Determine the viral titer in the collected supernatants using a standard quantification method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh cell monolayers.
-
Data Analysis:
-
Normalize the viral titers from the this compound-treated wells to the vehicle control (set to 100% replication).
-
Plot the percentage of viral replication against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that inhibits viral replication by 50%.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a SARS-CoV-2 Mpro inhibitor.
Caption: Experimental workflow for determining the antiviral efficacy of this compound.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
troubleshooting inconsistent results in CMX990 antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CMX990 in antiviral assays. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel investigational antiviral agent designed as a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp). By targeting the conserved catalytic domain of the polymerase, this compound is intended to prevent viral RNA replication, thereby halting the propagation of the virus.
Q2: How should this compound be stored and handled?
A2: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a suitable solvent (e.g., DMSO), it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can degrade the compound.
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability or viral replication (typically ≤ 0.5%).
Q4: How can I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound should be determined by performing a dose-response curve. This will help you identify the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for your specific virus and cell line combination. The therapeutic window is then calculated as the selectivity index (SI = CC50 / EC50).
Troubleshooting Inconsistent Results
This section addresses common issues encountered during this compound antiviral assays.
Issue 1: High Variability in Results Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells for the same concentration of this compound. What could be the cause?
Answer: High variability between replicate wells can stem from several factors, often related to inconsistencies in experimental setup and execution.
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting. Small variations in the volume of the virus, cells, or this compound solution can lead to significant differences in results. Use calibrated pipettes and pre-wet the tips before dispensing.
-
Cell Seeding Density: Uneven cell seeding can result in different cell numbers per well, affecting the outcome of the assay. Ensure your cells are in a single-cell suspension before seeding and that the cell suspension is mixed thoroughly between plating each set of replicates.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, which can concentrate the media components and affect cell growth and viral infection. To mitigate this, consider not using the outer wells of the plate or filling them with sterile PBS to maintain humidity.
-
Incomplete Virus Neutralization: If using an assay that requires a neutralization step, ensure that the neutralizing antibody or agent is added uniformly and at the correct concentration to all wells.
Hypothetical Data Illustrating the Problem and Solution:
Table 1: Example of High Variability in a CPE Assay
| This compound Conc. (µM) | Replicate 1 (% CPE) | Replicate 2 (% CPE) | Replicate 3 (% CPE) | Average (% CPE) | Std. Dev. |
| 10 | 25 | 45 | 30 | 33.3 | 10.4 |
| 5 | 60 | 80 | 55 | 65.0 | 13.2 |
Table 2: Expected Results After Correcting for Inconsistent Cell Seeding
| This compound Conc. (µM) | Replicate 1 (% CPE) | Replicate 2 (% CPE) | Replicate 3 (% CPE) | Average (% CPE) | Std. Dev. |
| 10 | 28 | 32 | 30 | 30.0 | 2.0 |
| 5 | 62 | 65 | 60 | 62.3 | 2.5 |
Issue 2: Loss of this compound Antiviral Activity
Question: My recent experiments show a significant decrease in the antiviral activity of this compound compared to previous batches. Why might this be happening?
Answer: A loss of antiviral activity can be due to issues with the compound itself, the assay system, or the virus stock.
Troubleshooting Steps:
-
Compound Integrity: this compound may have degraded. This can be caused by improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of this compound from a stock that has been stored correctly at -80°C.
-
Virus Titer: The titer of your virus stock may have decreased over time. Re-titer your virus stock to ensure you are using the correct multiplicity of infection (MOI) for your assay.
-
Cell Line Susceptibility: Cells can lose their susceptibility to viral infection over time, especially at high passage numbers. Use a lower passage number of your cell line or obtain a fresh stock.
-
Assay Controls: Ensure that your positive (virus only) and negative (cells only) controls are behaving as expected. If the positive control shows reduced viral activity, it is likely an issue with the virus or cells.
Issue 3: Increased or Unexpected Cytotoxicity
Question: I am observing higher than expected cytotoxicity in my cell controls treated with this compound, even at low concentrations. What could be the cause?
Answer: Unexpected cytotoxicity can be caused by the compound, the solvent, or interactions with the cell culture media.
Troubleshooting Steps:
-
Solvent Concentration: High concentrations of DMSO can be toxic to cells. Prepare a serial dilution of your DMSO in media and test it on your cells to determine the maximum non-toxic concentration. Ensure the final DMSO concentration in your assay is below this level.
-
Compound Purity: The purity of the this compound batch could be a factor. If you suspect contamination, consider using a new batch of the compound.
-
Cell Health: Unhealthy cells are more susceptible to the toxic effects of compounds. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Incubation Time: A long incubation time with the compound can lead to increased cytotoxicity. Consider reducing the incubation time if your assay protocol allows for it.
Table 3: Example of a Cytotoxicity Assay (MTT Assay)
| This compound Conc. (µM) | DMSO Conc. (%) | Cell Viability (%) |
| 50 | 0.5 | 75 |
| 25 | 0.25 | 90 |
| 12.5 | 0.125 | 98 |
| Vehicle Control | 0.5 | 95 |
| Cell Control | 0 | 100 |
Experimental Protocols and Visualizations
General Antiviral Assay Workflow
The following diagram illustrates a typical workflow for an antiviral assay designed to evaluate the efficacy of this compound.
Troubleshooting Logic for Inconsistent Results
This diagram provides a decision-making framework for troubleshooting inconsistent antiviral assay results.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This protocol is designed to determine the EC50 of this compound.
Materials:
-
96-well cell culture plates
-
Appropriate cell line (e.g., Vero E6)
-
Growth medium and infection medium (low serum)
-
Virus stock of known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or similar viability reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer after 24 hours. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the this compound dilutions and vehicle control to the appropriate wells.
-
Add the virus at a predetermined MOI (e.g., 0.01) to all wells except the cell control wells.
-
Add infection medium without the virus to the cell control wells.
-
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until the virus control wells show 90-100% CPE.
-
Assay Endpoint:
-
Visually inspect the plate under a microscope to assess CPE.
-
Alternatively, use a viability assay like MTT. Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the cell control.
-
Plot the percentage of inhibition versus the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
-
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical viral disruption of a host cell signaling pathway and the proposed point of intervention for this compound.
potential for CMX990 degradation in experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for CMX990 degradation under experimental conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound under standard storage conditions?
A1: this compound is a crystalline solid and has been shown to be stable for over a year when stored at room temperature.[1][2][3][4] Its crystalline nature contributes to its stability.[1][2][3]
Q2: How soluble is this compound and in what types of solutions?
A2: this compound exhibits good aqueous solubility, approximately 1.4–1.5 mg/mL, in buffers with a pH range of 1.2 to 7.4.[1] It is also suitable for creating aqueous suspensions, for instance, in 0.5% methyl cellulose.[1][2][3]
Q3: Is this compound susceptible to degradation in human plasma?
A3: this compound has demonstrated good stability in human plasma, with over 80% of the compound remaining after 2 hours.[1]
Q4: Can the stereochemistry of this compound change during experiments?
A4: The stereochemistry of this compound is considered stable and is unlikely to invert during synthesis or under typical experimental conditions.[1][2][4]
Troubleshooting Guide
Issue 1: I am observing a loss of this compound potency or the appearance of unexpected peaks in my HPLC analysis. What could be the cause?
Possible Cause: this compound, like many small molecules, can be susceptible to degradation under certain experimental conditions, even though it is stable at room temperature. The trifluoromethoxymethyl ketone "warhead" and amide bonds in its structure are potential sites for chemical modification.
Troubleshooting Steps:
-
Review Solvent and Buffer Composition:
-
pH: Although stable across a wide pH range, extreme pH values (highly acidic or alkaline) in your buffers could lead to hydrolysis of the amide bonds.
-
Nucleophiles: Buffers containing strong nucleophiles could potentially react with the electrophilic ketone warhead.
-
Recommendation: Whenever possible, use buffers within a pH range of 4-8. If extreme pH is necessary, minimize the exposure time and temperature.
-
-
Assess Temperature Conditions:
-
Elevated Temperatures: Incubating this compound at high temperatures for extended periods can accelerate degradation.
-
Recommendation: For long-term experiments, maintain temperatures at or below room temperature. If elevated temperatures are required, conduct a time-course experiment to determine the stability of this compound under those specific conditions.
-
-
Evaluate Light Exposure:
-
Photosensitivity: While not explicitly documented, many complex organic molecules are sensitive to UV light.
-
Recommendation: Protect this compound solutions from direct light by using amber vials or covering containers with aluminum foil, especially during long incubations or when stored in solution.
-
-
Consider Oxidative Stress:
-
Reagents and Atmosphere: The presence of oxidizing agents in your experimental system or prolonged exposure to atmospheric oxygen in solution could lead to oxidation.
-
Recommendation: If oxidative degradation is suspected, consider degassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: How can I confirm if this compound is degrading in my experiment?
Confirmation and Analysis:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your sample. This will help you to identify the parent this compound peak and detect any new peaks corresponding to potential degradation products. By comparing the mass-to-charge ratio of the new peaks to that of this compound, you can infer the type of chemical modification that may have occurred (e.g., hydrolysis would result in a decrease in molecular weight).
-
Forced Degradation Study: To definitively identify potential degradation products, you can perform a forced degradation study as outlined in the experimental protocols section below. This involves intentionally exposing this compound to harsh conditions to generate degradation products that can then be used as standards to identify unknown peaks in your experimental samples.
Quantitative Data Summary
The following table summarizes the known stability and physicochemical properties of this compound.
| Parameter | Value | Reference |
| Storage Stability | > 1 year at room temperature | [1][2][3][4] |
| Physical Form | Crystalline solid | [1][2][3][4] |
| Aqueous Solubility | 1.4–1.5 mg/mL (at pH 1.2 to 7.4) | [1] |
| Human Plasma Stability | > 80% remaining after 2 hours | [1] |
| Stereochemical Stability | Unlikely to invert | [1][2][4] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol describes a general procedure for intentionally degrading this compound to identify potential degradation products and assess its stability under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC or UPLC system with UV and MS detectors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of this compound stock solution in a clear vial and heat at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of this compound stock solution in a clear vial to a photostability chamber (with UV and visible light) for a defined period (e.g., according to ICH Q1B guidelines).
-
Control Sample: Dilute 1 mL of this compound stock solution with 1 mL of a 50:50 mixture of ACN and water. Store at 4°C, protected from light.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples by a stability-indicating LC-MS method to separate and identify the parent compound and any degradation products.
-
Visualizations
Caption: Mechanism of action of this compound as a 3CL protease inhibitor.
Caption: Workflow for investigating potential this compound degradation.
Caption: Troubleshooting decision tree for this compound degradation issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
CMX990 Technical Support Center: Troubleshooting Off-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target activities of CMX990 in research models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and mitigate issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target and off-target profile of this compound?
A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro). Its primary mechanism of action is the inhibition of viral polyprotein processing, which is essential for viral replication.[1][2][3]
Extensive off-target screening has been conducted to assess the selectivity of this compound. In a CEREP panel screen against 44 pharmacological targets, no individual target inhibition of ≥50% was observed at a 10 μM concentration.[1][4] Similarly, a cardiac panel screen (including Nav1.5, Cav1.2, hERG) and a peptidase panel (including calpain-1, caspases, chymase, chymotrypsin, DPP4, elastase 2, plasma Kallikrein, and plasmin) revealed no significant engagement at 10 μM.[1][4]
Q2: I am observing unexpected phenotypic changes in my cell-based assays. Could this be due to off-target effects of this compound?
A2: While this compound has a favorable off-target profile, it is possible that at high concentrations or in specific cell lines, unexpected effects may occur. No detectable cytotoxicity was observed in HeLa-ACE2 cells at concentrations up to 40 μM.[1][4] However, if you observe cytotoxicity or other phenotypic changes, consider the following:
-
Concentration: Are you using a concentration of this compound that is significantly higher than the reported EC50/90 values (37/90 nM in HeLa-ACE2 cells)?[1][4] High concentrations increase the likelihood of off-target activity.
-
Cell Line Specificity: The metabolic activity and protein expression profile of your specific cell line could influence the effects of this compound.
-
Controls: Ensure you are using appropriate vehicle controls (e.g., DMSO) to rule out solvent effects.
Q3: My in vivo study in mice or dogs shows signs of liver toxicity. Is this a known effect of this compound?
A3: Yes, liver-related findings have been reported in preclinical toxicology studies of this compound.[1][3]
-
In mice: Non-adverse microscopic findings included sporadic, minimal to mild increased single-cell necrosis of hepatocytes without associated changes in serum liver enzymes.[1][3]
-
In dogs: The liver was the primary target organ, with adverse microscopic findings of centrilobular hepatocellular degeneration/necrosis accompanied by increases in serum liver enzymes.[1][3]
If you observe signs of hepatotoxicity, it is crucial to monitor liver function markers and perform histopathological analysis.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology in Vitro
If you observe unexpected cytotoxicity, reduced cell viability, or changes in cell morphology in your cell-based assays, follow this troubleshooting workflow:
Troubleshooting Workflow for Unexpected In Vitro Effects
Caption: Troubleshooting workflow for unexpected in vitro effects of this compound.
Issue 2: Observing Signs of Hepatotoxicity in Animal Models
Should your in vivo studies in rodent or non-rodent models indicate potential liver toxicity, the following guide provides steps for characterization and investigation.
Investigative Workflow for In Vivo Hepatotoxicity
Caption: Investigative workflow for in vivo hepatotoxicity of this compound.
Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity and Cytotoxicity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| HeLa-ACE2 | SARS-CoV-2 Infection | EC50 | 37 nM | [1][4] |
| HeLa-ACE2 | SARS-CoV-2 Infection | EC90 | 90 nM | [1][4] |
| HeLa-ACE2 | Cytotoxicity | CC50 | > 40 µM | [1][4] |
Table 2: Summary of Off-Target Screening Results for this compound
| Panel | Number of Targets | Concentration Tested | Result | Reference |
| CEREP Panel | 44 | 10 µM | No individual target inhibition ≥50% | [1][4] |
| Cardiac Panel | 3 (Nav1.5, Cav1.2, hERG) | Not Specified | No critical safety concerns | [1][4] |
| Peptidase Panel | 8 | 10 µM | No significant engagement | [1][4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Seeding: Seed cells (e.g., HeLa-ACE2 or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from a high concentration (e.g., 100 µM) down to a low nanomolar concentration, including a vehicle control (e.g., 0.5% DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of your antiviral assay.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using non-linear regression analysis.
Protocol 2: Assessment of In Vivo Hepatotoxicity
-
Animal Dosing: Administer this compound to the study animals (e.g., CD-1 mice or beagle dogs) via the intended route of administration (e.g., oral gavage) at the desired dose levels and frequency.[5] Include a vehicle control group.
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Blood Collection: At predetermined time points (e.g., pre-dose and at the end of the study), collect blood samples via an appropriate method (e.g., retro-orbital sinus in mice, cephalic vein in dogs).
-
Serum Chemistry: Process the blood to obtain serum and analyze for liver function markers, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a full necropsy. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin.
-
Tissue Processing: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A veterinary pathologist should examine the liver sections microscopically for any signs of hepatocellular degeneration, necrosis, inflammation, or other abnormalities.[1][3]
-
Data Correlation: Correlate the histopathological findings with the serum chemistry data to provide a comprehensive assessment of hepatotoxicity.
Signaling Pathway
This compound's primary target is the SARS-CoV-2 main protease (3CLpro), which is crucial for viral replication. The inhibition of this enzyme disrupts the viral life cycle.
SARS-CoV-2 Replication and this compound Inhibition Pathway
Caption: this compound inhibits the SARS-CoV-2 3CL protease (Mpro), preventing the cleavage of viral polyproteins and blocking viral replication.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
CMX990 stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of CMX990. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound, which is a white crystalline substance, is stable for over a year when stored at room temperature.[1][2][3] For longer-term storage, it is recommended to keep the powder at -20°C, which can extend its stability for up to two years.[4]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: The stability of this compound in solution is more limited than in its solid form. For solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to store them at -80°C for up to six months. For short-term storage, a solution in DMSO can be kept at 4°C for a maximum of two weeks.[4] Frequent freeze-thaw cycles should be avoided as they can accelerate degradation.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in solid this compound are unlikely given its high stability. For this compound solutions, degradation is not typically observable by eye. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can reveal the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound compound.
Q4: Can I use this compound that has been stored for longer than the recommended period?
A4: It is not recommended to use this compound that has been stored beyond the recommended guidelines. If you must use an older stock, it is crucial to first assess its purity and integrity using an appropriate analytical method like HPLC or LC-MS to ensure that the concentration and purity of the active compound have not been compromised.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially related to its stability.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound in solution due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock solution has been stored at the correct temperature (-80°C for long-term, 4°C for short-term) and for a duration within the recommended limits.[4]
-
Prepare Fresh Solution: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from solid this compound.
-
Perform Quality Control: Analyze the problematic stock solution alongside the freshly prepared solution using HPLC or LC-MS to compare their purity and concentration.
-
Issue 2: Unexpected peaks observed in analytical readouts (e.g., LC-MS).
-
Possible Cause: Presence of this compound degradation products.
-
Troubleshooting Steps:
-
Review Storage History: Examine the storage history of the this compound sample, including the duration, temperature, and number of freeze-thaw cycles.
-
Analyze a Fresh Sample: Prepare a new solution of this compound and analyze it immediately to establish a baseline chromatogram.
-
Compare Chromatograms: Compare the chromatogram of the suspect sample with the baseline to identify any additional peaks that may correspond to degradation products.
-
Data Summary
This compound Storage Recommendations
| Form | Solvent | Storage Temperature | Recommended Duration |
| Powder | N/A | Room Temperature | > 1 year[1][2][3] |
| Powder | N/A | -20°C | 2 years[4] |
| Solution | DMSO | 4°C | 2 weeks[4] |
| Solution | DMSO | -80°C | 6 months[4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC
Objective: To determine the purity and concentration of a this compound solution over time.
Methodology:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in high-purity DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into several small, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Storage:
-
Store the aliquots at the desired temperature (e.g., 4°C, -20°C, or -80°C).
-
-
Sample Analysis (at specified time points, e.g., Day 0, Week 1, Week 2, Month 1, etc.):
-
Thaw one aliquot at room temperature.
-
Prepare a working solution by diluting the stock in an appropriate mobile phase.
-
Inject a defined volume of the working solution into an HPLC system equipped with a suitable C18 column.
-
Use a gradient elution method with mobile phases such as water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the elution profile using a UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (Day 0).
-
Observe the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
This compound Mechanism of Action
This compound is an inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro), which is a critical enzyme for viral replication.[1][2][5] The virus produces large polyproteins that must be cleaved by the 3CL protease into functional viral proteins.[2][5] By inhibiting this enzyme, this compound blocks the processing of these polyproteins, thereby halting viral replication.
Caption: this compound inhibits the SARS-CoV-2 3CL protease, preventing viral polyprotein processing.
Troubleshooting Workflow for this compound Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve experimental inconsistencies that may be related to this compound stability.
Caption: A step-by-step guide to troubleshooting this compound stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
CMX990 Technical Support Center: Animal Model Delivery
Welcome to the technical support center for CMX990, a novel tyrosine kinase inhibitor targeting Kinase X for preclinical oncology research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols for refining this compound delivery in animal models. Due to its low aqueous solubility, achieving consistent and effective in vivo exposure requires careful formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in administering this compound in animal models?
A1: The primary challenge with this compound is its poor aqueous solubility.[1][2][3] This characteristic can lead to low dissolution in the gastrointestinal (GI) tract after oral dosing, resulting in poor absorption, low bioavailability, and high variability in plasma concentrations between animals.[4] Careful selection of formulation strategy is critical to overcome this hurdle.
Q2: What are the recommended starting formulations for an oral bioavailability study with this compound?
A2: For initial studies, a suspension formulation is often a practical starting point. A common approach involves using a vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80) to improve wettability.[1] For lipophilic compounds like this compound, lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can also significantly improve absorption and are a strong secondary option.[1][5]
Q3: Should I be concerned about the toxicity of the excipients used in my formulation?
A3: Yes. High concentrations of certain co-solvents or surfactants can cause GI irritation or other toxic effects.[1] It is essential to use excipients that are generally recognized as safe (GRAS) and to keep their concentrations as low as possible while still achieving the desired formulation characteristics. Always review excipient safety data for the specific animal model and administration route.[1]
Q4: Can I administer this compound intravenously (IV)? What are the potential issues?
A4: Yes, IV administration is possible and is often used to determine the absolute bioavailability of a compound. However, due to this compound's poor solubility, it can precipitate in the bloodstream if not formulated correctly, potentially causing embolisms.[6][7] A solubilizing agent, such as Captisol® (a modified cyclodextrin), is often required to create a stable solution for IV injection.[8] The injection must be performed slowly, and the total volume should be minimized.[7][9]
Q5: How can I minimize variability between animals in my pharmacokinetic (PK) studies?
A5: High inter-animal variability is a common issue with poorly soluble compounds.[4] To mitigate this, standardize experimental conditions as much as possible. This includes fasting animals overnight (12-16 hours) with free access to water, acclimatizing them to handling and dosing procedures, ensuring accurate dosing technique (e.g., oral gavage), and using a larger number of animals per group to improve statistical power.[3][4]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable plasma concentrations after oral dosing. | 1. Poor Dissolution: this compound is not dissolving in the GI tract.[1][4] 2. Precipitation: The compound dissolves in the formulation but crashes out in the stomach's aqueous environment.[1] 3. High First-Pass Metabolism: The drug is heavily metabolized in the gut wall or liver before reaching systemic circulation.[3][4] | 1. Improve Formulation: Test different vehicles. Consider particle size reduction (micronization) to increase surface area and dissolution rate.[1][10] Explore lipid-based formulations (e.g., SEDDS) or amorphous solid dispersions.[2][5] 2. pH Modification: If this compound has ionizable groups, adjusting the pH of the formulation vehicle may improve solubility and prevent precipitation.[11] 3. PK Boosting: Co-administer with an inhibitor of relevant metabolizing enzymes (e.g., a CYP3A4 inhibitor, if applicable) to reduce first-pass metabolism.[12][13] |
| High variability in plasma concentrations between animals. | 1. Inconsistent Dosing Technique: Variation in oral gavage placement or volume.[3] 2. Physiological Differences: Variations in gastric emptying, GI motility, or food effects.[4] 3. Formulation Inhomogeneity: The compound is not uniformly suspended in the vehicle. | 1. Standardize Procedures: Ensure all technicians are proficient in the dosing technique. Weigh animals immediately before dosing for accurate volume calculation.[4] 2. Control Feeding: Fast animals overnight to minimize food-related variability.[3][4] 3. Ensure Homogeneity: Prepare fresh formulations daily. Vortex or sonicate the suspension thoroughly before drawing each dose to ensure uniformity. |
| Animal distress observed post-IV injection (e.g., stillness, rapid breathing). | 1. Precipitation in Bloodstream: The compound is precipitating in the vein or lungs, causing embolism or shock.[7] 2. High Viscosity/Particulate Load: The formulation is too thick or contains aggregates, impeding blood flow.[7] 3. Vehicle Toxicity: The chosen solubilizer (e.g., co-solvent) may be causing an adverse reaction at the administered concentration. | 1. Reformulate for IV: Ensure this compound is fully dissolved in the vehicle. Use a proven solubilizing agent like cyclodextrin. Filter the final solution through a 0.22 µm filter before injection. 2. Optimize Injection: Administer the dose slowly over 1-2 minutes.[7] Reduce the total injection volume if possible.[9] Dilute the formulation if viscosity is high, being mindful of the total volume limit. 3. Check Excipient Safety: Lower the concentration of potentially problematic excipients or switch to a more biocompatible alternative. |
| Precipitate or crystals observed in the formulation vial before dosing. | 1. Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen vehicle. 2. Temperature Effects: The compound may have been dissolved at a higher temperature and precipitated upon cooling to room temperature. 3. Instability: The formulation is not physically stable over time. | 1. Conduct Solubility Screening: Formally determine the solubility of this compound in various vehicles to select one that can maintain the target concentration. 2. Control Temperature: If heat is used for dissolution, ensure the final formulation is stable at the storage and dosing temperature. Consider preparing it fresh before each use. 3. Add Stabilizers: Incorporate polymers or surfactants that can act as precipitation inhibitors. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL this compound suspension in a common aqueous vehicle.
Materials:
-
This compound powder
-
Methylcellulose (MC)
-
Tween 80
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stir bar and stir plate
-
Sonicator
Procedure:
-
Prepare Vehicle: To a sterile glass vial, add 99.4 mL of sterile water. While stirring, slowly add 0.5 g of methylcellulose. Add 0.1 mL of Tween 80. Continue stirring until the methylcellulose is fully hydrated and the solution is clear (this may take several hours or require overnight stirring). This creates a 0.5% MC, 0.1% Tween 80 vehicle.
-
Weigh this compound: Accurately weigh the required amount of this compound. For a 10 mg/mL final concentration in 10 mL of vehicle, weigh 100 mg of this compound.
-
Create Slurry: Add a small amount of the vehicle (~1 mL) to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Suspend Compound: Gradually add the remaining vehicle to the slurry while stirring continuously.
-
Homogenize: Place the vial in a sonicator bath for 15-30 minutes to ensure a fine, uniform suspension and break up any agglomerates.
-
Storage: Store the suspension at 4°C, protected from light. Prepare fresh on the day of dosing for best results.
-
Dosing: Immediately before dosing, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity.
Comparative Pharmacokinetic Data (Fictional)
The following table summarizes representative PK data from a study in male Sprague-Dawley rats (n=5/group) dosed with this compound at 10 mg/kg via different routes and formulations.
| Formulation / Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Bioavailability (%) |
| IV Solution (in 20% Captisol®) | 2,500 | 0.08 | 3,800 | 100% |
| Oral Suspension (0.5% MC, 0.1% Tween 80) | 150 | 4.0 | 950 | 25% |
| Oral SEDDS (Lipid-based) | 450 | 2.0 | 2,280 | 60% |
Data represents mean values.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injections and Dosing - Preclinical Research Unit [med.unc.edu]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Pharmacokinetic Boosting of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Boosting of Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with CMX990 precipitation in aqueous solutions
Welcome to the technical support center for CMX990. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its use in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This viral enzyme is crucial for the cleavage of polyproteins into functional viral proteins essential for the replication and transcription of the virus.[2][3] By inhibiting 3CLpro, this compound blocks viral replication.[1][2]
Q2: What are the basic physicochemical and solubility properties of this compound?
A2: this compound is a neutral molecule with a molecular weight of 491.5 g/mol . It is described as a white crystalline solid and generally exhibits good, pH-independent aqueous solubility.[4]
Q3: I am observing precipitation after adding my this compound DMSO stock solution to my aqueous experimental buffer/media. What are the common causes?
A3: Precipitation of hydrophobic compounds like this compound upon dilution of a DMSO stock into an aqueous solution is a common issue. The primary causes include:
-
Solvent Shock: A rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can cause the compound to "crash out" of the solution.[5]
-
Exceeding Solubility Limit: The final concentration of this compound in the aqueous solution may be higher than its solubility limit under the specific experimental conditions (e.g., temperature, pH, buffer components).[5][6]
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[5]
-
Temperature and pH Shifts: The solubility of a compound can be sensitive to changes in temperature and pH.[5]
Q4: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%. A concentration of 0.1% is widely recommended. It is essential to include a vehicle control (media with the same final DMSO concentration) in your experiments.[7][8]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Problem: Immediate precipitation is observed upon adding this compound stock to the aqueous solution.
-
Possible Cause: Solvent shock due to rapid dilution.
-
Solution:
-
Optimize Dilution Technique: Pre-warm the aqueous buffer or cell culture medium to your experimental temperature (e.g., 37°C). While gently vortexing or swirling the medium, add the this compound stock solution drop-wise and slowly. This helps in the rapid dispersion of the compound and prevents localized high concentrations.
-
Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of the this compound stock in your aqueous buffer or media. Then, add this intermediate dilution to the final volume.[9]
-
Problem: The solution becomes cloudy or forms a precipitate over time during incubation.
-
Possible Causes: The compound's concentration is at the edge of its solubility limit under the incubation conditions, or the compound is unstable.
-
Solution:
-
Reduce Final Concentration: Your target concentration might be too high. Perform a dose-response experiment starting from a lower, fully soluble concentration to determine the highest concentration that remains in solution throughout the experiment.
-
Verify Media pH: Ensure the pH of your buffer or cell culture medium is stable and within the optimal range. Metabolic activity in dense cell cultures can alter the pH.
-
Control for Evaporation: In long-term experiments, evaporation from culture plates can increase the concentration of all solutes, potentially leading to precipitation. Ensure proper humidification in your incubator.
-
Problem: The this compound powder is not dissolving completely in DMSO.
-
Possible Cause: Insufficient solvent or need for energy input.
-
Solution:
-
Ensure Anhydrous DMSO: Use high-purity, anhydrous DMSO as any moisture can affect the solubility and stability of the compound.[9]
-
Gentle Warming and Sonication: If the compound does not readily dissolve, you can gently warm the solution (e.g., to 37°C) or use a sonicator bath for short intervals to aid dissolution.[6] Always inspect the solution visually to ensure all particulate matter has dissolved.
-
Data Presentation
Table 1: Solubility of this compound in Aqueous Solutions
| Parameter | Value | Conditions |
| Aqueous Solubility | ~1.4–1.5 mg/mL | pH 1.2 to 7.4 buffers |
| FeSSIF Solubility | 0.734 mg/mL | Fed State Simulated Intestinal Fluid, pH 5.0 |
| FaSSIF Solubility | >2 mg/mL | Fasted State Simulated Intestinal Fluid, pH 6.5 |
Experimental Protocols & Visualizations
Experimental Workflow for Testing this compound in a Cell-Based Antiviral Assay
This workflow outlines the key steps for preparing this compound and testing its efficacy in a cell-based antiviral assay.
Troubleshooting Workflow for this compound Precipitation
This diagram provides a logical flow for diagnosing and resolving precipitation issues.
SARS-CoV-2 Replication Cycle and this compound's Point of Intervention
This diagram illustrates the viral replication process and highlights the specific step inhibited by this compound.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Academy [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.cn]
Validation & Comparative
Potency Showdown: CMX990 Versus Nirmatrelvir for SARS-CoV-2 Inhibition
In the ongoing effort to develop effective oral therapeutics for COVID-19, two prominent antivirals, CMX990 and nirmatrelvir, have emerged as potent inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). Both compounds target this critical viral enzyme to disrupt replication. However, preclinical data reveals significant differences in their potency, with this compound demonstrating a superior inhibitory profile, particularly in primary human lung cells.
This compound is a novel SARS-CoV-2 3CLpro inhibitor distinguished by its unique trifluoromethoxymethyl ketone warhead, which covalently binds to the catalytic cysteine (Cys145) residue in the Mpro active site.[1][2] Nirmatrelvir, the active component of Paxlovid, is also a covalent inhibitor of Mpro, binding to the same Cys145 residue to block the processing of viral polyproteins essential for replication.[3][4] While both share a common target, head-to-head comparative studies highlight this compound's enhanced antiviral activity.
Quantitative Potency Comparison
A direct comparison of the two inhibitors reveals that this compound is approximately five times more potent than nirmatrelvir in primary human bronchial epithelial cells cultured in an air-liquid interface model, which closely mimics the natural environment of the human airway.[1][5][6] The following table summarizes the key in vitro potency metrics for both compounds.
| Assay Type | Metric | This compound (nM) | Nirmatrelvir (nM) | Reference |
| Enzymatic Assay | SARS-CoV-2 Mpro IC50 | 23.4 | 28.1 | [5] |
| Cell-Based Assay (HeLa-ACE2) | EC50 | 37 | 70 | [5] |
| EC90 | 90 | 148 | [5] | |
| Cell-Based Assay (ALI-HBEC) | EC50 | 25.3 | - | [5] |
| EC90 | 44.8 | - | [5] |
IC50 (Half-maximal inhibitory concentration) measures the concentration of a drug required to inhibit the activity of an enzyme by 50%. EC50/EC90 (Half-maximal/90% effective concentration) measures the concentration of a drug required for 50%/90% of the maximum antiviral effect in cell-based assays. ALI-HBEC (Air-Liquid Interface Human Bronchial Epithelial Cells) are considered a more physiologically relevant model for respiratory viruses.
Mechanism of Action: Targeting Viral Replication
Both this compound and nirmatrelvir function by inhibiting the SARS-CoV-2 main protease (Mpro). This enzyme is crucial for the virus's life cycle, as it cleaves large viral polyproteins into individual, functional non-structural proteins. By blocking Mpro, these inhibitors prevent the formation of the viral replication-transcription complex, thereby halting viral propagation within infected host cells.[7][8]
Caption: Mechanism of Mpro inhibition by this compound and nirmatrelvir.
Experimental Protocols
The potency values cited were determined using standardized biochemical and cell-based assays. Below are detailed methodologies representative of those used to evaluate these antiviral compounds.
SARS-CoV-2 Mpro Enzymatic Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the purified Mpro enzyme.
-
Principle: A Förster Resonance Energy Transfer (FRET)-based assay is commonly used.[1] A synthetic peptide substrate containing a fluorophore and a quencher is designed with an Mpro cleavage site. When intact, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Reagent Preparation: Recombinant SARS-CoV-2 Mpro enzyme and the FRET peptide substrate are diluted to their optimal working concentrations in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA).
-
Compound Preparation: this compound and nirmatrelvir are serially diluted in 100% DMSO to create a concentration gradient.
-
Assay Procedure:
-
A small volume (e.g., <1 µL) of the diluted compound or DMSO (vehicle control) is dispensed into the wells of a 384-well microplate.
-
The Mpro enzyme solution is added to all wells except for "no-enzyme" controls.
-
The plate is incubated for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[9]
-
The FRET substrate is added to all wells to initiate the reaction.
-
-
Data Acquisition: The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence plate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm).[9]
-
Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percent inhibition for each compound concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based Antiviral Assay (EC50/EC90 Determination)
This assay measures a compound's ability to inhibit viral replication in a cellular context.
-
HeLa-ACE2 Cell Assay:
-
Cell Seeding: HeLa cells engineered to overexpress the human ACE2 receptor are seeded into 384-well plates.[5]
-
Compound Addition: Test compounds (this compound, nirmatrelvir) and controls (e.g., remdesivir) are added to the wells at various concentrations.
-
Infection: One hour after compound addition, cells are infected with a SARS-CoV-2 isolate (e.g., USA-WA1/2020) at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected plates are incubated for 24-48 hours at 37°C.
-
Endpoint Measurement: After incubation, plates are fixed. Viral infection is quantified using high-content imaging. Cells are stained with DAPI (to visualize nuclei) and an antibody against a viral protein (e.g., nucleocapsid), which is detected with a fluorescent secondary antibody.[5]
-
Analysis: Automated microscopy and image analysis software are used to count the total number of cells and the number of infected cells in each well. The percentage of infected cells is calculated, and EC50/EC90 values are determined from the dose-response curve.
-
-
Air-Liquid Interface (ALI) Human Bronchial Epithelial Cell (HBEC) Assay:
-
Culture Preparation: Primary HBECs are cultured on Transwell inserts until they form a differentiated, pseudostratified epithelium, with the apical side exposed to air and the basal side to liquid medium.[10][11] This model closely resembles the human airway.
-
Treatment and Infection: Compounds are added to the basal medium. The apical surface is then infected with SARS-CoV-2.[10]
-
Incubation: Cultures are maintained for several days post-infection.
-
Endpoint Measurement: Viral replication is assessed by collecting samples from the apical surface over time and quantifying viral RNA using RT-qPCR or by titrating infectious virus particles using a TCID50 assay on a susceptible cell line (e.g., VeroE6).[10][12]
-
Analysis: The reduction in viral RNA or infectious titer in treated cultures compared to vehicle controls is used to calculate EC50 and EC90 values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. aurorabiolabs.com [aurorabiolabs.com]
- 3. Leveraging SARS-CoV-2 Main Protease (Mpro) for COVID-19 Mitigation with Selenium-Based Inhibitors | MDPI [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. reframeDB [reframedb.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aurorabiolabs.com [aurorabiolabs.com]
- 10. A robust SARS-CoV-2 replication model in primary human epithelial cells at the air liquid interface to assess antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. biorxiv.org [biorxiv.org]
In Vitro Showdown: A Comparative Analysis of CMX990 and Remdesivir Against SARS-CoV-2
For Immediate Release
This guide offers a detailed, data-driven comparison of the in vitro antiviral activities of CMX990, a novel 3CL protease inhibitor, and remdesivir, an established RNA-dependent RNA polymerase inhibitor, against SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical profiles of these two antiviral compounds.
It is critical to note that a direct head-to-head in vitro study comparing this compound and remdesivir under identical conditions is not publicly available. Therefore, this analysis synthesizes data from separate studies. Readers should exercise caution when directly comparing absolute potency values due to inherent variations in experimental methodologies, including cell lines, viral strains, and assay protocols.
Overview of Antiviral Compounds
This compound: An investigational, orally bioavailable small molecule that targets the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2][3][4] The 3CL protease is a viral enzyme essential for cleaving viral polyproteins into functional proteins, a critical step in the viral replication cycle.[1][2][4] By inhibiting this enzyme, this compound aims to halt viral replication.
Remdesivir: A broad-spectrum antiviral agent administered intravenously.[5] It is a prodrug that is metabolized within the host cell to its active triphosphate form.[6][7][8] This active metabolite mimics an adenosine triphosphate (ATP) nucleotide and is incorporated into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp), leading to premature chain termination and the cessation of viral genome replication.[7][9]
Quantitative Data Summary
The following table presents a summary of the in vitro antiviral activity and cytotoxicity of this compound and remdesivir against SARS-CoV-2, as reported in separate scientific publications.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | SARS-CoV-2 | HeLa-ACE2 | 0.037 | > 40 | > 1081 |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | > 100 | > 129.87 |
| Remdesivir | SARS-CoV-2 | Calu-3 | 0.01 | Not Reported | Not Reported |
| Remdesivir | SARS-CoV-2 | Caco-2 | 0.018 | Not Reported | Not Reported |
EC50 (Half-maximal Effective Concentration): The drug concentration required to inhibit viral activity by 50%. CC50 (Half-maximal Cytotoxic Concentration): The drug concentration that results in the death of 50% of host cells. Selectivity Index (SI): A measure of a drug's specificity for antiviral activity over cytotoxicity. A higher SI value is favorable.
Mechanisms of Action
This compound and remdesivir disrupt the SARS-CoV-2 life cycle at two distinct, critical stages.
This compound: Inhibition of 3CL Protease
This compound acts by inhibiting the SARS-CoV-2 3CL protease. This enzyme is crucial for processing the viral polyproteins translated from the viral RNA into individual, functional proteins necessary for viral replication. By blocking this protease, this compound effectively prevents the assembly of a functional viral replication complex.[1][2][4]
Caption: this compound inhibits the 3CL protease, halting viral protein processing.
Remdesivir: Inhibition of RNA-dependent RNA Polymerase (RdRp)
Remdesivir functions as a nucleotide analog. Upon entering the host cell, it is metabolized into its active triphosphate form. This active molecule is then mistakenly incorporated into the growing viral RNA chain by the viral RdRp enzyme. This incorporation leads to delayed chain termination, thereby halting the replication of the viral genome.[5][6][7][9]
Caption: Remdesivir causes premature termination of viral RNA synthesis.
Experimental Protocols
The determination of in vitro antiviral efficacy typically follows a standardized workflow. The methodologies described below are representative of those used for compounds like this compound and remdesivir.
General In Vitro Antiviral Assay Workflow
The cytopathic effect (CPE) reduction assay is a common method for assessing the in vitro efficacy of antiviral compounds.[10][11] This assay measures the ability of a compound to protect cells from virus-induced death.
Caption: A generalized workflow for in vitro antiviral compound testing.
Methodology for this compound (HeLa-ACE2 cells)
The antiviral potency of this compound was determined using a HeLa cell line engineered to express the human ACE2 receptor.[1]
-
Cell Line: HeLa-ACE2.
-
Assay: A cell-based assay where HeLa-ACE2 cells were infected with SARS-CoV-2 in the presence of various concentrations of this compound.
-
Endpoint: The primary endpoints were the determination of the EC50 and CC50 values to assess antiviral efficacy and cytotoxicity, respectively.
Methodology for Remdesivir (Vero E6 cells)
Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to SARS-CoV-2 infection and are a standard model for in vitro antiviral testing.
-
Cell Line: Vero E6.
-
Assay: Antiviral activity is often determined using a CPE reduction assay or a plaque reduction assay.[11] In a CPE assay, the ability of remdesivir to prevent virus-induced cell death is quantified.[10]
-
Endpoint: The concentration of remdesivir required to protect 50% of the cells from virus-induced CPE is calculated as the EC50.
Conclusion
The available in vitro data indicates that both this compound and remdesivir are potent inhibitors of SARS-CoV-2 replication. They achieve this through distinct and well-characterized mechanisms of action, targeting the 3CL protease and the RNA-dependent RNA polymerase, respectively. While the reported EC50 values highlight the high potency of both compounds, a definitive comparison of their relative in vitro efficacy will require a head-to-head study conducted under identical experimental conditions. The development of this compound as a potential oral therapeutic presents a promising alternative to intravenously administered antivirals like remdesivir.[1] The progression of this compound into clinical trials will be crucial for determining its in vivo efficacy and safety profile.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Comparative Analysis of CMX990: A Look at Cross-Reactivity with Other Viral Proteases
For Researchers, Scientists, and Drug Development Professionals
CMX990 is a novel, potent, covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication.[1][2][3][4][5] Its development marks a significant step in the search for effective COVID-19 therapeutics. As with any new antiviral candidate, understanding its specificity and potential for cross-reactivity with other viral proteases is crucial. This not only informs its safety profile but also hints at its potential as a broad-spectrum antiviral.
This guide provides a comparative overview of the potential cross-reactivity of this compound by examining data from other well-characterized SARS-CoV-2 3CLpro inhibitors. While direct experimental data on the cross-reactivity of this compound with a wide range of viral proteases is not yet publicly available, the high degree of structural conservation among coronaviral main proteases allows for informed inferences based on related compounds.[6]
Mechanism of Action of 3CLpro Inhibitors
SARS-CoV-2, like other coronaviruses, synthesizes its non-structural proteins as large polyproteins that must be cleaved into individual functional proteins. The 3CLpro is responsible for the majority of these cleavage events. Inhibitors like this compound are designed to bind to the active site of the 3CLpro, preventing this processing and thereby halting viral replication.
Comparative Cross-Reactivity of SARS-CoV-2 3CLpro Inhibitors
The following table summarizes the inhibitory activity of two well-studied SARS-CoV-2 3CLpro inhibitors, nirmatrelvir and GC376, against a panel of viral proteases. This data serves as a surrogate to predict the potential cross-reactivity profile of this compound. The high homology among coronaviral main proteases suggests that this compound may also exhibit broad activity against other coronaviruses.[3][6]
| Inhibitor | Target Virus | Target Protease | IC50/EC50 | Reference |
| Nirmatrelvir | SARS-CoV-2 | 3CLpro | Potent Inhibition | [7][8] |
| SARS-CoV-1 | 3CLpro | Potent Inhibition | [7][8] | |
| MERS-CoV | 3CLpro | Potent Inhibition | [7] | |
| Human Coronavirus OC43 | 3CLpro | Potent Inhibition | [7][9] | |
| Human Coronavirus 229E | 3CLpro | Potent Inhibition | [7][9] | |
| Human Coronavirus NL63 | 3CLpro | No significant inhibition | [9] | |
| Human Immunodeficiency Virus (HIV) | HIV Protease | > 100 µM (no inhibition) | [7][8] | |
| GC376 | SARS-CoV-2 | 3CLpro | 3.37 µM (EC50) | [10] |
| SARS-CoV | 3CLpro | Broad-spectrum activity | [10] | |
| MERS-CoV | 3CLpro | Broad-spectrum activity | [10] | |
| Feline Infectious Peritonitis Virus (FIPV) | 3CLpro | Broad-spectrum activity | [10][11] | |
| Porcine Epidemic Diarrhea Virus (PEDV) | 3CLpro | Broad-spectrum activity | [10] |
Disclaimer: This table presents data for nirmatrelvir and GC376 as a proxy for the potential cross-reactivity of this compound. Direct experimental validation is required to confirm the cross-reactivity profile of this compound.
Experimental Protocols
To assess the cross-reactivity of a viral protease inhibitor, a combination of in vitro enzymatic assays and cell-based antiviral assays is typically employed.
In Vitro Protease Inhibition Assay (FRET-based)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified viral protease.
1. Reagents and Materials:
-
Purified recombinant viral proteases (e.g., SARS-CoV-2 3CLpro, MERS-CoV 3CLpro, etc.)
-
Fluorogenic substrate: A peptide containing the protease recognition sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., DABCYL).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA, DTT).
-
384-well assay plates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 384-well plate, add the purified protease to each well.
-
Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Cell-Based Antiviral Assay
This assay evaluates the ability of an inhibitor to protect host cells from virus-induced cytopathic effects (CPE).
1. Reagents and Materials:
-
Host cell line susceptible to the viruses of interest (e.g., Vero E6 for coronaviruses).
-
Viruses for cross-reactivity testing (e.g., SARS-CoV-2, MERS-CoV).
-
Cell culture medium and supplements.
-
Test compound at various concentrations.
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®).
-
96-well cell culture plates.
-
Biosafety Level 3 (BSL-3) facility for work with pathogenic viruses.
2. Procedure:
-
Seed the host cells in 96-well plates and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compound.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus-only control wells (e.g., 48-72 hours).
-
Measure cell viability in each well using a reagent like CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Plot cell viability as a function of inhibitor concentration and calculate the EC50 value (the concentration at which 50% of the CPE is inhibited).
-
In parallel, a cytotoxicity assay should be performed by treating uninfected cells with the compound to determine the CC50 value (the concentration that reduces cell viability by 50%).
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The development of Coronavirus 3C-Like protease (3CLpro) inhibitors from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paxlovid (Nirmatrelvir/Ritonavir): A new approach to Covid-19 therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease inhibitor GC376 for COVID-19: Lessons learned from feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. View of Understanding Viral Main Protease as a Target for a Potential COVID-19 Treatment [pubs.lib.umn.edu]
A Comparative In Vivo Efficacy Analysis of CMX990 and Paxlovid for SARS-CoV-2
For Immediate Release
This guide provides a detailed comparison of the preclinical antiviral candidate CMX990 and the approved antiviral medication Paxlovid, focusing on their in vivo efficacy against SARS-CoV-2. The content is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a novel SARS-CoV-2 3CL protease inhibitor, has demonstrated significant promise in preclinical in vitro studies, exhibiting approximately five times greater potency in primary cells and a more favorable in vitro clearance profile compared to nirmatrelvir, the active component of Paxlovid.[1][2][3][4][5] this compound is under development as a potential unboosted oral therapy for COVID-19.[1][2]
Paxlovid, an orally administered combination of the 3CL protease inhibitor nirmatrelvir and the pharmacokinetic enhancer ritonavir, has demonstrated clinical efficacy in reducing hospitalization and death in high-risk COVID-19 patients.[6] Its in vivo efficacy has been evaluated in various animal models, providing valuable data on its antiviral activity.
A critical gap in the current publicly available data is the absence of in vivo efficacy studies for this compound. While early lead compounds analogous to this compound have undergone mouse efficacy studies, the results are not yet disclosed.[7] Therefore, a direct quantitative comparison of the in vivo efficacy of this compound and Paxlovid is not feasible at this time. This guide will present the available in vivo data for Paxlovid and the compelling in vitro data for this compound to offer a comprehensive overview based on current knowledge.
Mechanism of Action
Both this compound and the nirmatrelvir component of Paxlovid target the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle. By inhibiting 3CLpro, these drugs prevent the virus from producing the functional proteins it needs to replicate.
This compound features a novel trifluoromethoxymethyl ketone warhead that covalently binds to the catalytic cysteine residue of the 3CLpro.[1][2]
Paxlovid combines nirmatrelvir, a peptidomimetic inhibitor of the 3CLpro, with ritonavir.[8][9][10] Ritonavir is a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which metabolizes nirmatrelvir.[10] By inhibiting CYP3A4, ritonavir increases the plasma concentration and duration of action of nirmatrelvir, thereby enhancing its antiviral efficacy.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paxlovid-like nirmatrelvir/ritonavir fails to block SARS-CoV-2 transmission in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug blocks SARS-CoV-2 transmission in ferrets - Futurity [futurity.org]
- 8. journals.asm.org [journals.asm.org]
- 9. c19early.org [c19early.org]
- 10. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Action of CMX990: A Mutagenesis-Driven Comparison
A deep dive into the mechanism of CMX990, a potent SARS-CoV-2 main protease inhibitor, reveals a targeted approach to disrupting viral replication. This guide provides a comparative analysis of this compound and its alternatives, supported by experimental data and detailed protocols, with a focus on how mutagenesis studies validate its proposed mechanism of action.
This compound is a novel, reversible inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro)[1]. This viral enzyme is essential for the cleavage of viral polyproteins into functional units, a critical step in the virus's replication cycle[2]. The mechanism of action for this compound and similar peptidomimetic inhibitors involves binding to the active site of Mpro and interacting with key catalytic residues[1].
The Pivotal Role of Cysteine 145: Insights from Mutagenesis
The catalytic activity of the SARS-CoV-2 Mpro relies on a catalytic dyad composed of Cysteine 145 (Cys145) and Histidine 41 (His41). Inhibitors like this compound are designed to form a covalent or non-covalent bond with the sulfur atom of Cys145, thereby blocking the enzyme's function.
While direct mutagenesis studies specifically on this compound are not yet published, extensive research on the Mpro enzyme and similar inhibitors provides compelling evidence to validate its mechanism of action. A key experimental approach to confirm that an inhibitor targets the catalytic Cys145 is through site-directed mutagenesis. By replacing Cys145 with a non-nucleophilic amino acid, such as alanine (C145A), the enzyme's catalytic activity is abolished. Consequently, an inhibitor that targets this residue will show a significantly reduced binding affinity and inhibitory effect against the mutant enzyme.
For instance, studies on nirmatrelvir, another Mpro inhibitor, have demonstrated that a C145A mutation leads to a dramatic decrease in its binding affinity, with a reported ~400-fold increase in the dissociation constant (Kd)[3]. This result strongly indicates that the interaction with Cys145 is paramount for the inhibitor's function. Given the structural and mechanistic similarities between this compound and nirmatrelvir as peptidomimetic Mpro inhibitors, it is highly probable that this compound's activity is similarly dependent on the integrity of the Cys145 residue.
The following diagram illustrates the proposed signaling pathway and the effect of Cys145 mutagenesis.
Caption: this compound inhibits wild-type Mpro, but its binding is reduced in C145A mutants.
Performance Comparison: this compound vs. Alternatives
This compound has demonstrated potent in vitro activity against SARS-CoV-2. A comparison with other well-known Mpro inhibitors highlights its efficacy.
| Compound | Target | IC50 (nM) | EC90 (nM) | Mechanism of Action |
| This compound | SARS-CoV-2 Mpro | 23.4[2] | 90 | Reversible Inhibitor |
| Nirmatrelvir | SARS-CoV-2 Mpro | 28.1 | 148 | Reversible, Covalent |
| PF-00835231 | SARS-CoV-2 Mpro | 101 | 630 | Reversible |
| GC376 | Pan-coronavirus Mpro | ~200 | Not Reported | Reversible, Covalent |
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
SARS-CoV-2 Mpro Inhibition Assay (Biochemical)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of Mpro and the inhibitory potential of compounds.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 0.5 µL of the compound dilutions to the respective wells. For control wells, add 0.5 µL of DMSO.
-
Add 20 µL of Mpro enzyme solution (final concentration ~50 nM) to all wells except the blank.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of the Mpro FRET substrate solution (final concentration ~10 µM) to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Site-Directed Mutagenesis of SARS-CoV-2 Mpro
This protocol outlines the generation of a C145A mutant of Mpro to validate the mechanism of action of inhibitors.
Materials:
-
Plasmid DNA containing the wild-type Mpro gene
-
Mutagenic primers (forward and reverse) containing the C145A mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design primers that anneal to the Mpro plasmid and contain the desired C145A mutation (TGT to GCT codon change).
-
PCR Amplification: Perform PCR using the wild-type Mpro plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate the plasmid DNA. Confirm the presence of the C145A mutation and the absence of other mutations by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutant Mpro protein using standard protocols.
The following diagram outlines the workflow for validating this compound's mechanism of action.
Caption: Workflow for validating this compound's mechanism of action using mutagenesis.
By following these experimental approaches, researchers can definitively validate the mechanism of action of this compound and other Mpro inhibitors, confirming their targeted disruption of a critical viral enzyme. This understanding is crucial for the development of effective antiviral therapeutics.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of the catalytic dyad of SARS-CoV-2 main protease to binding covalent and noncovalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
CMX990: An In-Depth Efficacy Analysis and Exploration of Future Combination Potential
To date, no publicly available experimental data from preclinical or clinical studies have evaluated the efficacy of CMX990 in combination with other antiviral agents. The current body of research focuses on the development of this compound as a potent oral monotherapy for SARS-CoV-2. This guide will provide a comprehensive overview of this compound's standalone performance, supported by available experimental data, and explore the theoretical rationale and potential for future combination therapies.
This compound: A Novel 3CL Protease Inhibitor
This compound is a novel, orally bioavailable covalent inhibitor of the SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication.[1][2][3] It distinguishes itself with a unique trifluoromethoxymethyl ketone warhead that forms a covalent bond with the catalytic cysteine (Cys145) in the active site of the 3CL protease.[1][2][3] This mechanism of action effectively blocks the processing of viral polyproteins, thereby halting the viral life cycle.
A key highlight of this compound's preclinical profile is its high potency, reportedly five times more potent than nirmatrelvir (a component of Paxlovid) in primary human cells, and a favorable pharmacokinetic profile that may not necessitate co-administration with a boosting agent like ritonavir.[1][2][3][4]
Preclinical Efficacy of this compound (Monotherapy)
While combination therapy data is unavailable, preclinical studies have demonstrated this compound's significant antiviral activity as a single agent. The following table summarizes key in vitro efficacy data for this compound.
| Assay | Cell Line | Virus | Metric | This compound Value | Reference |
| Antiviral Activity | Human Bronchial Epithelial Cells (HBECs) | SARS-CoV-2 | EC90 | 9.6 nM | [5] |
| Antiviral Activity | HeLa-ACE2 cells | SARS-CoV-2 | EC90 | 101 nM | [5] |
Signaling Pathway and Mechanism of Action
The primary target of this compound is the SARS-CoV-2 3CL protease. The following diagram illustrates the viral replication process and the specific step inhibited by this compound.
Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.
The Rationale for Combination Antiviral Therapy
While this compound shows promise as a monotherapy, combination therapy is a cornerstone of antiviral treatment for many viruses, including HIV and HCV. The primary goals of combination therapy are to:
-
Increase antiviral efficacy through synergistic or additive effects.
-
Reduce the emergence of drug-resistant viral variants.
-
Allow for lower doses of individual drugs , potentially reducing toxicity.
For SARS-CoV-2, combining antiviral agents with different mechanisms of action is a key strategy.[6] For a 3CL protease inhibitor like this compound, potential combination partners could include:
-
RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., remdesivir, molnupiravir): These agents target a different essential viral enzyme, creating a multi-pronged attack on viral replication.[7]
-
Viral entry inhibitors: Drugs that block the virus from entering host cells would act at an earlier stage of the viral life cycle.
-
Host-targeting agents: These drugs inhibit host factors that the virus relies on for replication, such as TMPRSS2 or cathepsins.[8]
Proposed Experimental Workflow for Evaluating this compound Combination Efficacy
Should studies on this compound combination therapy be undertaken, a standard experimental workflow would be employed to assess for synergistic, additive, or antagonistic effects. The following diagram outlines a typical in vitro experimental workflow.
Caption: A proposed experimental workflow for assessing this compound in combination therapy.
Conclusion
This compound is a promising new antiviral agent against SARS-CoV-2 with high potency as a monotherapy in preclinical studies. While there is currently no data on its efficacy in combination with other antiviral agents, the established principles of antiviral therapy suggest that such combinations could offer significant benefits. Future research is needed to explore the potential of this compound as part of a combination regimen for the treatment of COVID-19. Researchers and drug development professionals should monitor for forthcoming data from clinical trials and new preclinical studies that may investigate these possibilities.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
For Researchers, Scientists, and Drug Development Professionals: An Objective Benchmarking Guide
The ongoing pursuit of effective therapeutics against SARS-CoV-2 and potential future coronavirus threats necessitates a clear understanding of the performance of novel antiviral candidates. This guide provides a detailed comparison of CMX990, a potent SARS-CoV-2 3CL protease inhibitor, against a panel of well-established coronavirus inhibitors: Nirmatrelvir (the active component of Paxlovid), Remdesivir, and Molnupiravir. The data presented is based on publicly available preclinical findings to facilitate an objective evaluation for research and development purposes.
Mechanism of Action Overview
Antiviral drugs combat SARS-CoV-2 by targeting critical components of its replication cycle. The inhibitors benchmarked in this guide fall into two main classes:
-
3CL Protease (Mpro) Inhibitors: The SARS-CoV-2 virus initially translates its RNA into large polyproteins, which must be cleaved into smaller, functional non-structural proteins to form the viral replication machinery. The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is essential for this process.[1][2][3][4][5] this compound and Nirmatrelvir belong to this class, acting as covalent inhibitors that bind to the protease's active site, thereby preventing polyprotein processing and halting viral replication.[1][3][4][6][7][8][9]
-
RNA-dependent RNA Polymerase (RdRp) Inhibitors: The RdRp is the viral enzyme responsible for replicating the virus's RNA genome.[10][11] Remdesivir and Molnupiravir target this enzyme. Remdesivir is a nucleotide analog that causes premature termination of the growing RNA chain.[10][11] Molnupiravir's active metabolite is also incorporated into the viral RNA, but it works by inducing widespread mutations, a process known as "viral error catastrophe," which results in non-viable viruses.[12][13][14]
References
- 1. Essential process for SARS-CoV-2 viral replication visualized [asbmb.org]
- 2. 3CL enzymatic activity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antiviral Effect of Nirmatrelvir/Ritonavir during COVID-19 Pandemic Real-World Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 11. Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiles of CMX990 and Similar SARS-CoV-2 3CL Protease Inhibitors
A detailed analysis for researchers and drug development professionals.
This guide provides a comparative overview of the pharmacokinetic profiles of CMX990, a novel SARS-CoV-2 3CL protease inhibitor, and similar compounds, including the clinically approved drug nirmatrelvir (a component of Paxlovid) and its developmental precursor, PF-00835231. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these critical antiviral agents.
Mechanism of Action: Targeting Viral Replication
This compound, nirmatrelvir, and PF-00835231 are all inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This viral enzyme is essential for the replication of the virus. It functions by cleaving the viral polyproteins, pp1a and pp1ab, at specific sites to release functional non-structural proteins (nsps) that are necessary for viral replication and transcription. By inhibiting 3CLpro, these compounds block the processing of the polyproteins, thereby halting the viral life cycle.
Below is a diagram illustrating the SARS-CoV-2 polyprotein processing pathway and the role of 3CLpro.
Safety Operating Guide
Navigating the Safe Disposal of CMX990: A Procedural Guide
For researchers, scientists, and drug development professionals working with the investigational SARS-CoV-2 3CL protease inhibitor CMX990, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal guidelines for this compound are not publicly available, this guide provides a comprehensive set of procedures based on its known chemical properties and standard laboratory practices for handling novel chemical entities.
Understanding this compound: Key Chemical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. This compound is a white crystalline solid with notable aqueous solubility.[1] Key physicochemical data are summarized below to inform disposal decisions.
| Property | Value | Source |
| Molecular Weight | 491.5 g/mol | [1] |
| Aqueous Solubility | ~1.4–1.5 mg/mL (in buffers ranging from pH 1.2 to 7.4) | [1] |
| Physical Form | White crystalline solid | [1] |
| LogD7.4 | 1.17 | [1] |
Step-by-Step Disposal Protocol for this compound
In the absence of a specific Safety Data Sheet (SDS), a conservative approach to disposal is warranted. The following steps are based on general best practices for the disposal of research-grade chemical compounds.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and sealed to prevent leakage or spillage.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. Given its nature as an antiviral compound, consider treating liquid waste with a suitable disinfectant, such as a fresh 10% bleach solution, followed by neutralization before collection, if institutional policy allows.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and chemical-resistant gloves.
3. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
4. Disposal Vendor Coordination:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Provide the vendor with all available information about the compound, including its chemical name, structure, and any known hazards. The absence of a formal SDS should be communicated.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
5. Documentation:
-
Maintain a detailed log of all this compound waste generated, including the amount, date of generation, and date of pickup by the disposal vendor.
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste, ensuring that all waste streams are handled safely and in accordance with standard laboratory procedures.
Caption: this compound Waste Disposal Workflow.
Environmental Considerations
While specific ecotoxicity data for this compound is not available, it is crucial to prevent the release of any investigational pharmaceutical compounds into the environment. Antiviral drugs, in general, can pose a risk to aquatic ecosystems.[2][3] Therefore, adherence to the outlined disposal procedures is essential to mitigate potential environmental impact. Never dispose of this compound down the drain or in regular trash.
By following these guidelines, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, protecting both themselves and the environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
- 1. Discovery of this compound: A Potent SARS-CoV-2 3CL Protease Inhibitor Bearing a Novel Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs associated with COVID-19 in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmental impact assessment of COVID-19 therapeutic solutions. A prospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
